SCH79797 dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJTXSQXGHYXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028401 | |
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216720-69-2 | |
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Dual-Target Mechanism of Action of SCH79797 Dihydrochloride: A Technical Guide
For Immediate Release
SCH79797 dihydrochloride, a small molecule initially developed as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), has emerged as a compound of significant interest due to its multifaceted mechanism of action. Beyond its well-documented effects on platelet aggregation and cellular signaling, SCH79797 exhibits robust broad-spectrum antibiotic activity through a unique dual-targeting mechanism. This technical guide provides an in-depth exploration of the core mechanisms of action of SCH79797, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Tale of Two Targets
This compound exerts its biological effects through two primary, independent mechanisms:
-
Antagonism of Protease-Activated Receptor 1 (PAR1): As a nonpeptide antagonist, SCH79797 competitively inhibits the binding of agonists to PAR1, a G protein-coupled receptor critically involved in thrombosis and cellular signaling.
-
Dual-Mechanism Antibiotic Activity: SCH79797 demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by simultaneously inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and disrupting bacterial membrane integrity.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the dual mechanisms of action of this compound.
Table 1: PAR1 Antagonist Activity of SCH79797
| Parameter | Value | Cell/System | Reference |
| IC50 (PAR1 binding) | 70 nM | High-affinity thrombin receptor-activating peptide binding | [1] |
| Ki (PAR1 binding) | 35 nM | High-affinity thrombin receptor-activating peptide binding | [1] |
| IC50 (Platelet Aggregation) | 3 µM | Thrombin-induced human platelet aggregation | [1] |
Table 2: Antiproliferative Activity of SCH79797
| Cell Line | ED50 for Growth Inhibition | Reference |
| NIH 3T3 | 75 nM | [1][2] |
| HEK 293 | 81 nM | [1][2] |
| A375 | 116 nM | [1][2] |
Table 3: Antibiotic Activity of SCH79797
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Neisseria gonorrhoeae | Significant hindrance of growth | [3] |
| Acinetobacter baumannii (clinical isolates) | Significant hindrance of growth | [3] |
| Enterococcus faecalis | Significant hindrance of growth | [3] |
| Staphylococcus aureus (including MRSA) | Significant hindrance of growth | [3] |
| Escherichia coli lptD4213 | 2x MIC = 6.2 µg/mL | [3] |
Table 4: Dihydrofolate Reductase (DHFR) Inhibition by SCH79797
| Enzyme Source | IC50 | Reference |
| Escherichia coli FolA | 8.6 ± 3 µM | [3] |
Signaling and Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling and mechanistic pathways of SCH79797.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Targeting Antibacterial Agent SCH79797: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unconventional mechanisms of action that can circumvent existing resistance pathways. SCH79797 has emerged as a promising compound that demonstrates potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically significant drug-resistant strains.[1][2][3] Notably, it exhibits an exceptionally low frequency of resistance development.[1][2] This technical guide provides an in-depth overview of the dual-targeting antibacterial activity of SCH79797, its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization.
Dual-Targeting Mechanism of Action
SCH79797 exerts its potent bactericidal effects through a unique dual-targeting mechanism, simultaneously disrupting two essential cellular processes in bacteria: folate metabolism and cell membrane integrity.[1][2][3] This two-pronged attack is believed to be the primary reason for its low propensity to induce resistance, as bacteria would need to acquire simultaneous mutations in two distinct pathways to overcome its effects.
Inhibition of Folate Metabolism
SCH79797 targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, SCH79797 effectively halts DNA replication and repair, leading to bacterial cell death.[1] Metabolomic studies have shown that treatment with SCH79797 leads to a significant accumulation of the DHFR substrate, 7,8-dihydrofolate (DHF), and a depletion of downstream folate metabolites, a metabolic signature consistent with DHFR inhibition.[1] The pyrroloquinazolinediamine core of the SCH79797 molecule is thought to be responsible for this activity.[1]
Disruption of Bacterial Membrane Integrity
In addition to its effects on folate metabolism, SCH79797 also compromises the integrity of the bacterial cell membrane.[1][3][5][6] This activity is attributed to the isopropylphenyl group of the molecule.[6] Treatment with SCH79797 leads to rapid membrane permeabilization, as evidenced by the influx of membrane-impermeable dyes such as SYTOX Green.[5] This disruption of the membrane potential and permeability barrier contributes to the rapid bactericidal activity of the compound.[1][2] Recent studies suggest that SCH79797 may directly activate the bacterial mechanosensitive channel MscL, leading to membrane permeabilization.[6][7]
Quantitative Antibacterial Activity
SCH79797 has demonstrated potent activity against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of SCH79797 against various Gram-negative and Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of SCH79797 against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | lptD4213 | 6.3 | [1] |
| Escherichia coli | NCM3722 | 13.9 | [1] |
| Acinetobacter baumannii | AB17978 | 1.6 | [1] |
| Acinetobacter baumannii | Clinical Isolate | 3.1 | [1] |
| Neisseria gonorrhoeae | WHO-L | 0.8 | [1] |
| Pseudomonas aeruginosa | PAO1 | >50 | [1] |
| Enterobacter cloacae | ATCC 13047 | >50 | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of SCH79797 against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA USA300 | 3.1 | [1] |
| Bacillus subtilis | 168 | 1.6 | [1] |
| Enterococcus faecalis | V583 | 3.1 | [1] |
Experimental Protocols
The characterization of SCH79797's antibacterial activity involves a variety of in vitro and cell-based assays. Detailed methodologies for key experiments are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.[2]
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of SCH79797 Dilutions: A stock solution of SCH79797 (typically in DMSO) is serially diluted two-fold in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the SCH79797 dilutions. The plate is then incubated at 37°C for 14-24 hours.[1]
-
Determination of MIC: The MIC is determined as the lowest concentration of SCH79797 at which no visible bacterial growth is observed.
Bacterial Cytological Profiling (BCP)
BCP is a quantitative imaging-based method used to characterize the mechanism of action of an antibiotic by analyzing the morphological changes it induces in bacterial cells.[5]
Protocol:
-
Bacterial Culture and Treatment: A mid-log phase culture of the test bacterium (e.g., E. coli or B. subtilis) is treated with the test compound (e.g., SCH79797 at 5x MIC) for a defined period (e.g., 30 minutes to 2 hours).[5]
-
Staining: The treated bacterial cells are stained with a cocktail of fluorescent dyes to visualize different cellular components. Common stains include:
-
FM4-64: Stains the cell membrane (red).
-
DAPI: A membrane-permeable stain for DNA (blue).
-
SYTOX Green: A membrane-impermeable stain for DNA, which only enters cells with compromised membranes (green).[5]
-
-
Microscopy: The stained cells are visualized using fluorescence microscopy.
-
Image Analysis: The resulting images are analyzed to quantify various morphological parameters, such as cell length, width, DNA condensation, and membrane integrity. These parameters are then compared to those of untreated cells and cells treated with antibiotics of known mechanisms of action to infer the mode of action of the test compound.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 4. rndsystems.com [rndsystems.com]
- 5. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dual Molecular Personality of SCH79797: A Technical Guide to its Eukaryotic and Prokaryotic Targets
For Immediate Release
This technical guide provides an in-depth exploration of the molecular targets of SCH79797, a compound with a fascinating dual functionality. Initially developed as a potent antagonist for the human Protease-Activated Receptor 1 (PAR1), a key player in thrombosis and cardiovascular disease, subsequent research has unveiled its potent antibacterial activity. This guide will dissect the molecular mechanisms of SCH79797 in both mammalian and bacterial systems, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Eukaryotic Target: Protease-Activated Receptor 1 (PAR1)
SCH79797 was first characterized as a highly potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1)[1]. PAR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis.
Quantitative Data: PAR1 Antagonism
The inhibitory activity of SCH79797 against PAR1 has been quantified through various in vitro assays.
| Parameter | Value | Assay Description |
| IC50 | 70 nM | Inhibition of high-affinity thrombin receptor-activating peptide ([3H]haTRAP) binding to PAR1. |
| Ki | 35 nM | Inhibitor constant for the binding to PAR1. |
| IC50 | 3 µM | Inhibition of thrombin-induced platelet aggregation. |
Signaling Pathway
Thrombin, the primary physiological activator of PAR1, cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through G-proteins. SCH79797 competitively inhibits the binding of the tethered ligand, thereby blocking these downstream effects.
Experimental Protocols
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to PAR1.
Materials:
-
Human platelet membranes (source of PAR1)
-
[3H]haTRAP (radiolabeled PAR1 agonist)
-
SCH79797 or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate platelet membranes with varying concentrations of SCH79797 and a fixed concentration of [3H]haTRAP in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
This functional assay measures the effect of a compound on platelet aggregation, a key downstream event of PAR1 activation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Thrombin or other PAR1 agonist
-
SCH79797 or other test compounds
-
Aggregometer
Procedure:
-
Pre-incubate PRP or washed platelets with varying concentrations of SCH79797 or vehicle control.
-
Add a sub-maximal concentration of thrombin to induce platelet aggregation.
-
Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Determine the IC50 value of SCH79797 by plotting the percentage of inhibition of aggregation against the compound concentration.
Prokaryotic Targets: A Dual-Pronged Antibacterial Attack
Surprisingly, SCH79797 exhibits potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria through a unique dual-targeting mechanism: inhibition of folate metabolism and disruption of bacterial membrane integrity[2]. This dual action is believed to contribute to its low frequency of resistance development.
Quantitative Data: Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | lptD4213 | 1 |
| Acinetobacter baumannii | ATCC 19606 | 2 |
| Staphylococcus aureus (MRSA) | USA300 | 1 |
| Neisseria gonorrhoeae | WHO-L | 0.5 |
| Enterococcus faecalis | V583 | 4 |
Target 1: Dihydrofolate Reductase (DHFR)
SCH79797 inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids.
Target 2: Bacterial Membrane Integrity
In addition to inhibiting DHFR, SCH79797 disrupts the bacterial cell membrane, leading to depolarization and increased permeability. This dual mechanism ensures a rapid bactericidal effect.
Experimental Protocols for Target Identification
A multi-pronged approach was used to identify the bacterial targets of SCH79797.
References
The Dual-Faceted Inhibitor: A Technical Guide to the Discovery and Synthesis of SCH79797 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH79797 dihydrochloride, a potent and selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), has emerged as a molecule of significant interest beyond its initial development for antithrombotic therapy. Subsequent research has unveiled its remarkable broad-spectrum antibiotic properties, functioning through a novel dual-targeting mechanism. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and synthetic pathway.
Discovery and Dual Mechanism of Action
Initially identified as a high-affinity antagonist of PAR1, SCH79797 was investigated for its potential in preventing platelet aggregation and thrombosis. It competitively inhibits the binding of thrombin receptor-activating peptide to PAR1. However, a groundbreaking discovery revealed that SCH79797 also possesses potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]
The antibiotic action of SCH79797 is attributed to a unique dual-mechanism of action:
-
Inhibition of Folate Metabolism: SCH79797 targets and competitively inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway necessary for bacterial DNA synthesis.[1][2]
-
Disruption of Bacterial Membrane Integrity: The compound also compromises the bacterial cell membrane, leading to a loss of membrane potential and permeability.[1][2][3]
This dual-targeting approach is significant as it has been shown to have a very low frequency of inducing bacterial resistance.[1]
Quantitative Biological Data
The biological activities of SCH79797 have been quantified in various assays, demonstrating its potency as both a PAR1 antagonist and an antibiotic.
Table 1: PAR1 Antagonist Activity of SCH79797
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (haTRAP binding) | 70 nM | Human Platelets | |
| Kᵢ (haTRAP binding) | 35 nM | Human Platelets | |
| IC₅₀ (Thrombin-induced platelet aggregation) | 3 µM | Human Platelets | |
| ED₅₀ (Growth inhibition, NIH 3T3 cells) | 75 nM | NIH 3T3 cells | [3] |
| ED₅₀ (Growth inhibition, HEK 293 cells) | 81 nM | HEK 293 cells | [3] |
| ED₅₀ (Growth inhibition, A375 cells) | 116 nM | A375 cells | [3] |
Table 2: Antibacterial Activity of SCH79797 (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | lptD4213 | 3.1 | [1] |
| Acinetobacter baumannii | ATCC 19606 | 3.1 | [1] |
| Acinetobacter baumannii | Clinical Isolate | 1.6 | [1] |
| Neisseria gonorrhoeae | WHO-L | 0.8 | [1] |
| Staphylococcus aureus (MRSA) | USA300 | 0.8 | [1] |
| Enterococcus faecalis | ATCC 29212 | 1.6 | [1] |
Synthesis of this compound
A two-step synthesis method for SCH79797 has been reported, offering a concise route to the molecule.[4]
Logical Synthesis Workflow
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis of SCH79797
Step 1: Synthesis of Intermediate I [4]
-
Reactants: 1-(4-isopropylbenzyl)-1H-5-aminoindole and dimethyl cyanodithioimidocarbonate.
-
Solvent: Options include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 2-methyltetrahydrofuran, acetone, 1,4-dioxane, acetonitrile, diethylene glycol dimethyl ether, toluene, or dichloromethane.
-
Temperature: The reaction is carried out at a temperature ranging from 80°C to 300°C, with a preferred range of 160°C to 170°C.
-
Reaction Time: The reaction is typically run for 10 to 25 hours.
-
Outcome: Formation of the intermediate compound.
Step 2: Synthesis of SCH79797 [4]
-
Reactants: Intermediate I and cyclopropylamine.
-
Conditions: This reaction is preferably carried out under solvent-free conditions, potentially under vacuum.
-
Temperature: The reaction temperature ranges from 60°C to 300°C, with a preferred range of 190°C to 210°C.
-
Reaction Time: The reaction is typically complete within 2 to 4 hours.
-
Outcome: Formation of SCH79797 free base.
Step 3: Formation of Dihydrochloride Salt
-
Procedure: The SCH79797 free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the dihydrochloride salt.
-
Purification: The resulting solid is collected by filtration and dried.
Key Experimental Methodologies
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy.[5]
Caption: Workflow for MIC determination.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test bacterium is cultured to a standardized concentration (typically 0.5 McFarland standard), which is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of SCH79797 at which there is no visible turbidity.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like thrombin.
Protocol Outline: [8]
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is pre-incubated with various concentrations of SCH79797 or a vehicle control.
-
Induction of Aggregation: A platelet agonist (e.g., thrombin or a PAR1-activating peptide) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is monitored over time using a lumi-aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.
Cell Proliferation and Apoptosis Assays
These assays determine the effect of SCH79797 on cell growth and its potential to induce programmed cell death.
Cell Proliferation Assay (e.g., CCK-8 or MTT assay): [2]
-
Cell Seeding: Cells (e.g., NIH 3T3, HEK 293) are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are then treated with various concentrations of SCH79797 for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well. These reagents are converted into a colored product by metabolically active cells.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): [2][9][10]
-
Cell Treatment: Cells are treated with SCH79797 for a defined period.
-
Staining: Both floating and adherent cells are collected and stained with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathways and Mechanisms
PAR1 Antagonism Signaling
References
- 1. The PAR1 antagonist, SCH79797, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN113620961B - Synthesis method of compound SCH-79797 - Google Patents [patents.google.com]
- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiplatelet Agents Have a Distinct Efficacy on Platelet Aggregation Induced by Infectious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
SCH79797: A Dual-Action Inhibitor of Bacterial Folate Metabolism and Membrane Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. SCH79797 is a promising antimicrobial compound that exhibits a unique dual-mechanism of action, targeting both bacterial folate metabolism and membrane integrity.[1][2][3][4] This dual action contributes to its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens and a remarkably low frequency of resistance development.[1][2] This technical guide provides a comprehensive overview of the effects of SCH79797 on bacterial folate metabolism, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Folate Metabolism
SCH79797 acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate biosynthesis pathway.[1] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[5][6]
By inhibiting DHFR, SCH79797 disrupts the supply of essential folate cofactors, leading to the cessation of bacterial growth and replication.[1][6] Metabolomic analyses have confirmed that treatment with SCH79797 results in a significant increase in the intracellular concentration of DHF and a corresponding decrease in downstream folate metabolites, a characteristic signature of DHFR inhibition.[1]
Signaling Pathway: Bacterial Folate Biosynthesis
The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by SCH79797.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 6. microbenotes.com [microbenotes.com]
The Core Mechanism of SCH79797: A Technical Guide to its Disruption of Bacterial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a potent, broad-spectrum antibacterial agent that exhibits a unique dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity.[1][2][3] This dual-targeting strategy is a significant contributor to its bactericidal activity and the remarkably low frequency of resistance development.[1][3] This technical guide provides an in-depth exploration of the core mechanism by which SCH79797 disrupts bacterial membrane integrity, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.
The primary mechanism of membrane disruption by SCH79797 involves the direct activation of the mechanosensitive channel of large conductance (MscL).[3][4] This activation leads to the formation of a large, non-selective pore in the bacterial membrane, causing rapid depolarization, leakage of intracellular components, and ultimately, cell death.[3][4]
Quantitative Data on SCH79797-Induced Membrane Disruption
The following tables summarize the key quantitative data demonstrating the effects of SCH79797 on bacterial membrane integrity.
Table 1: Minimum Inhibitory Concentrations (MIC) of SCH79797
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli lptD4213 | 5 | [4] |
| Escherichia coli ATCC 25922 | Not specified | |
| Staphylococcus aureus (MRSA) | 6.25 | [4] |
| Staphylococcus aureus ATCC 29213 | Not specified |
Table 2: Effect of SCH79797 on MscL Channel Activity
| Parameter | Condition | Value | Reference |
| MscL Channel Open Probability (NPo) | Before SCH79797 (5 µM) | ~0 | [2] |
| MscL Channel Open Probability (NPo) | After SCH79797 (5 µM) | Significantly increased | [2] |
Core Mechanism of Membrane Disruption: MscL Activation
SCH79797 directly binds to and activates the MscL channel, a bacterial "emergency release valve" that opens in response to membrane tension.[3][4] This activation by SCH79797 is independent of osmotic stress and leads to the formation of a large pore, approximately 30 Å in diameter, in the bacterial cell membrane.[3]
Caption: Mechanism of SCH79797-induced MscL activation and subsequent membrane disruption.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the membrane-disrupting effects of SCH79797.
Membrane Permeabilization Assay using SYTOX™ Green
This assay quantifies membrane permeabilization by measuring the uptake of the membrane-impermeable DNA-binding dye SYTOX™ Green.
-
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
SCH79797
-
SYTOX™ Green nucleic acid stain (e.g., Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)
-
96-well black, clear-bottom microplates
-
-
Protocol:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final OD600 of 0.1.
-
Add SYTOX™ Green to the bacterial suspension to a final concentration of 1 µM.[5]
-
Aliquot 100 µL of the bacterial suspension into the wells of a 96-well plate.
-
Add SCH79797 at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (DMSO) and a positive control for membrane permeabilization (e.g., melittin).
-
Immediately begin monitoring fluorescence intensity in the microplate reader at 37°C, with readings taken every 5 minutes for at least 60 minutes.
-
Caption: Workflow for the SYTOX™ Green membrane permeabilization assay.
Membrane Potential Assay using DiSC3(5)
This assay measures changes in bacterial membrane potential using the fluorescent dye DiSC3(5), which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.
-
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
SCH79797
-
3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) (e.g., MedChemExpress)
-
HEPES buffer (5 mM, pH 7.2) supplemented with 20 mM glucose
-
KCl
-
Valinomycin (positive control for depolarization)
-
Spectrofluorometer (Excitation: ~622 nm, Emission: ~670 nm)
-
-
Protocol:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the pellet in HEPES buffer to an OD600 of 0.05.[6]
-
Add DiSC3(5) to a final concentration of 0.8 µM and incubate at room temperature with shaking for approximately 60-90 minutes to allow for dye uptake.[6]
-
Add KCl to a final concentration of 100 mM to equilibrate the potassium ion concentration.
-
Transfer the cell suspension to a cuvette in the spectrofluorometer and record the baseline fluorescence until a stable signal is achieved.
-
Add SCH79797 at desired concentrations (e.g., 1x, 2x MIC) and continuously monitor the fluorescence.
-
At the end of the experiment, add valinomycin (1 µM) to induce complete depolarization and record the maximum fluorescence.
-
Caption: Workflow for the DiSC3(5) membrane potential assay.
Extracellular ATP Leakage Assay
This assay quantifies the release of intracellular ATP into the extracellular medium as a consequence of membrane damage.
-
Materials:
-
Bacterial strain of interest
-
SCH79797
-
ATP determination kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay, Promega)
-
Luminometer
-
Growth medium (e.g., LB broth)
-
-
Protocol:
-
Grow bacteria to mid-log phase.
-
Treat the bacterial culture with SCH79797 at various concentrations (e.g., 1x, 2x MIC) for a defined period (e.g., 30-60 minutes). Include an untreated control.
-
Centrifuge the cultures to pellet the bacteria.
-
Carefully collect the supernatant, ensuring no carryover of bacterial cells.
-
Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP determination kit according to the manufacturer's instructions.[7][8]
-
Measure the luminescence using a luminometer.
-
Relate the luminescence signal to ATP concentration using a standard curve.
-
Caption: Workflow for the extracellular ATP leakage assay.
Downstream Signaling and Stress Response
The disruption of membrane integrity by SCH79797 is expected to trigger bacterial stress response pathways. While specific transcriptomic or proteomic studies on SCH79797's membrane effects are limited, it is well-established that bacteria possess sophisticated two-component systems (TCS) to sense and respond to envelope stress.
In Gram-negative bacteria like E. coli, the CpxA/CpxR two-component system is a key sensor of envelope stress.[4] Misfolded proteins or other perturbations in the periplasm activate the sensor kinase CpxA, which in turn phosphorylates the response regulator CpxR. Phosphorylated CpxR then modulates the expression of genes involved in protein folding, degradation, and other adaptive responses to mitigate the damage.
Caption: The CpxA/CpxR two-component system as a potential downstream signaling pathway activated by SCH79797-induced membrane stress.
Conclusion
SCH79797's ability to disrupt bacterial membrane integrity via the direct activation of the MscL channel is a critical component of its potent bactericidal activity. This mechanism, coupled with its inhibition of folate synthesis, makes SCH79797 a promising lead compound in the fight against antibiotic resistance. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the unique properties of this dual-targeting antibiotic. Future research focusing on the specific downstream signaling events and the full extent of intracellular leakage will further illuminate the intricate details of SCH79797's mechanism of action.
References
- 1. Two-component Signaling in the Gram-positive Envelope Stress Response: Intramembrane-sensing Histidine Kinases and Accessory Membrane Proteins [caister.com]
- 2. its.caltech.edu [its.caltech.edu]
- 3. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback Control of Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 7. Release of extracellular ATP by bacteria during growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of SCH79797 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH79797 dihydrochloride is a unique small molecule initially developed as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a key player in thrombosis and cardiovascular diseases. Subsequent research has unveiled a second, equally significant pharmacological identity: a broad-spectrum antibiotic with a novel dual-targeting mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth analysis of the pharmacological profile of SCH79797, detailing its interactions with both eukaryotic and prokaryotic targets. It includes a comprehensive summary of its quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of its signaling and activity pathways.
Dual Pharmacological Action: PAR1 Antagonism and Antibacterial Activity
SCH79797 exhibits a remarkable dual-action profile, functioning as both a PAR1 antagonist and a potent antibiotic. These two distinct mechanisms of action are detailed below.
Protease-Activated Receptor 1 (PAR1) Antagonism
SCH79797 was originally identified as a selective, non-peptide antagonist of PAR1, a G protein-coupled receptor (GPCR) activated by thrombin. PAR1 plays a crucial role in hemostasis, thrombosis, and cellular signaling in various cell types, including platelets, endothelial cells, and smooth muscle cells.
SCH79797 acts as a competitive antagonist at the PAR1 receptor. It inhibits the binding of the high-affinity thrombin receptor-activating peptide (TRAP) to PAR1, thereby blocking downstream signaling cascades initiated by thrombin.[1] This inhibition prevents platelet aggregation and other cellular responses mediated by PAR1 activation.[1]
PAR1 activation by thrombin leads to the coupling of G proteins, primarily from the Gq and G12/13 families.
-
Gq Pathway: Activation of the Gq alpha subunit stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is crucial for platelet activation and other cellular responses.
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which is involved in stress fiber formation, cell contraction, and migration.
SCH79797's antagonism of PAR1 has been shown to inhibit the phosphorylation of downstream effectors like p44/p42 mitogen-activated protein kinases (MAPK), also known as ERK1/2.[2]
Interestingly, SCH79797 has been observed to induce apoptosis in various cell lines, an effect that is independent of its PAR1 antagonism.[2][3] This pro-apoptotic activity is mediated through the upregulation of JNK/c-Jun and the tumor suppressor protein p53.[3] The translocation of p53 to the mitochondria leads to an increased Bax/Bcl-2 ratio, resulting in mitochondrial membrane depolarization and the initiation of the intrinsic apoptotic cascade.[3]
References
- 1. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Early-Stage Antibiotic Research of SCH-79797
Executive Summary: In the face of a growing global health crisis driven by antibiotic resistance, the discovery of novel antimicrobial agents with unique mechanisms of action is paramount. SCH-79797 has emerged as a promising antibiotic candidate that demonstrates potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens, including clinically significant drug-resistant strains. Early-stage research reveals that SCH-79797 operates through a unique dual-targeting mechanism: the simultaneous inhibition of dihydrofolate reductase (DHFR) and the disruption of bacterial membrane integrity. This dual action is believed to be the reason for its remarkably low frequency of inducing bacterial resistance. This document provides a technical overview of the foundational research on SCH-79797, detailing its mechanism of action, antimicrobial potency, and the key experimental methodologies used in its initial characterization.
Introduction
The relentless rise of antibiotic-resistant bacteria poses a severe threat to modern medicine. Pathogens classified under the ESKAPE acronym (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their virulence and extensive resistance profiles.[1] For decades, no new antibiotic classes have been approved for treating Gram-negative pathogens, creating a critical unmet medical need.[2][3] In this context, the characterization of compounds like SCH-79797 offers a potential breakthrough. This molecule kills bacteria through a novel, dual-mechanism of action (MoA), making it a compelling lead for developing a new generation of antibiotics that may circumvent existing resistance pathways.[2][3]
Dual-Targeting Mechanism of Action
SCH-79797's potent bactericidal effect stems from its ability to attack two independent and essential cellular processes simultaneously.[2][3] This dual MoA is attributed to distinct chemical moieties within the parent molecule.[4]
Inhibition of Folate Metabolism
The pyrroloquinazolinediamine core of SCH-79797 acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[4] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, SCH-79797 effectively halts DNA replication and repair, leading to cell death. This mechanism is shared with the well-known antibiotic trimethoprim, but studies show that SCH-79797 remains effective against trimethoprim-resistant strains, highlighting its distinct interaction with the target or its additional mode of action.[5]
Disruption of Bacterial Membrane Integrity
Independent of its effect on folate metabolism, SCH-79797 rapidly disrupts the bacterial cell membrane.[2] This activity is linked to the isopropylbenzene side group of the molecule.[4] The compound causes a loss of bacterial membrane potential and increases membrane permeability.[5] This leads to an uncontrolled flux of ions and essential molecules, ultimately compromising cellular integrity. Unlike many membrane-disrupting agents that are selective for either Gram-positive or Gram-negative bacteria, SCH-79797 is potent against both.[5] Some research suggests this membrane permeabilization is achieved through the direct activation of the bacterial mechanosensitive channel MscL.[4][6]
Antimicrobial Spectrum and Potency
SCH-79797 exhibits broad-spectrum bactericidal activity, effectively targeting a range of clinically relevant pathogens. Its efficacy extends to antibiotic-resistant phenotypes, such as methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug-resistant Neisseria gonorrhoeae.[5] The Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible bacterial growth after 14 hours of incubation at 37°C, has been determined for various species.[5]
| Pathogen | Gram Stain | Significance | SCH-79797 MIC (µg/mL) |
| Escherichia coli (lptD4213) | Gram-Negative | Model organism for Gram-negatives | 0.125 - 1 |
| Acinetobacter baumannii (Clinical Isolates) | Gram-Negative | ESKAPE pathogen, often multidrug-resistant | 1 - 4 |
| Neisseria gonorrhoeae (WHO-L) | Gram-Negative | Urgent public health threat, high resistance | 0.25 - 1 |
| Staphylococcus aureus (MRSA USA300) | Gram-Positive | ESKAPE pathogen, common cause of infections | 0.125 - 0.5 |
| Enterococcus faecalis (V583) | Gram-Positive | ESKAPE pathogen, vancomycin-resistant | 1 - 2 |
| Pseudomonas aeruginosa | Gram-Negative | ESKAPE pathogen, intrinsically resistant | > 128 (Resistant) |
| Enterobacter cloacae | Gram-Negative | ESKAPE pathogen, opportunistic infections | > 128 (Resistant) |
Note: The MIC values are representative ranges compiled from early-stage research data. Actual values may vary between specific strains and testing conditions.
Key Experimental Protocols
The characterization of SCH-79797 involved a combination of established and advanced microbiological and biochemical assays.
References
- 1. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Investigating the Spectrum of Activity for SCH79797: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 has emerged as a compound of significant interest due to its potent and broad-spectrum antimicrobial activity. Initially developed as a selective antagonist of the human protease-activated receptor 1 (PAR1), subsequent research has unveiled its remarkable efficacy against a wide range of bacterial pathogens, including multidrug-resistant strains.[1][2] This technical guide provides an in-depth overview of the activity spectrum of SCH79797, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Data Presentation
Antibacterial Activity of SCH79797
The antibacterial efficacy of SCH79797 has been demonstrated against a variety of Gram-positive and Gram-negative bacteria.[1][2] Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the compound that inhibits visible bacterial growth, have been determined for several clinically relevant pathogens.
| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | lptD4213 | 1 |
| Neisseria gonorrhoeae | Gram-Negative | WHO-L | 1 |
| Acinetobacter baumannii | Gram-Negative | Clinical Isolate 1 | 1 |
| Acinetobacter baumannii | Gram-Negative | Clinical Isolate 2 | 2 |
| Staphylococcus aureus | Gram-Positive | MRSA (USA300) | 1 |
| Enterococcus faecalis | Gram-Positive | - | 1 |
| Enterobacter cloacae | Gram-Negative | - | > 128 |
| Pseudomonas aeruginosa | Gram-Negative | - | > 128 |
Data compiled from multiple sources indicating potent activity against several key pathogens, with the exception of E. cloacae and P. aeruginosa which showed high-level resistance.[1]
Antiproliferative Activity of SCH79797
In addition to its antimicrobial properties, SCH79797 has demonstrated antiproliferative and pro-apoptotic effects on various eukaryotic cell lines. These effects appear to be independent of its PAR1 antagonism.
| Cell Line | Cell Type | IC50 / ED50 (nM) |
| NIH 3T3 | Mouse Embryonic Fibroblast | 75 |
| HEK 293 | Human Embryonic Kidney | 81 |
| A375 | Human Melanoma | 116 |
IC50/ED50 values represent the concentration required to inhibit cell growth by 50%.
Antifungal Activity of SCH79797
The antifungal activity of SCH79797 is a developing area of research. While its broad-spectrum activity against bacteria is well-documented, comprehensive studies detailing its efficacy against a wide range of fungal pathogens are not yet publicly available. Further investigation is required to determine the Minimum Inhibitory Concentrations (MICs) against clinically relevant fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of SCH79797 that inhibits the visible growth of a bacterial strain.
Materials:
-
SCH79797 stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (standardized to 0.5 McFarland, then diluted to ~5 x 10^5 CFU/mL)
-
Sterile 96-well microtiter plates
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial twofold dilutions of the SCH79797 stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (inoculum without SCH79797) and a negative control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of SCH79797 in which there is no visible turbidity (bacterial growth).[3]
Cytotoxicity Assay (MTT/Resazurin Assay)
This protocol assesses the effect of SCH79797 on the viability of eukaryotic cell lines.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
SCH79797 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl) for MTT assay
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of SCH79797 and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4] Then, add the solubilization solution to dissolve the crystals.[4]
-
For the Resazurin assay, add the resazurin solution and incubate for 1-4 hours.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Bacterial Cytological Profiling (BCP)
BCP is a microscopy-based technique to characterize the mechanism of action of an antibiotic by observing morphological changes in bacterial cells.
Materials:
-
Bacterial strain (e.g., E. coli)
-
SCH79797
-
Fluorescent dyes:
-
FM4-64 (stains cell membranes)
-
DAPI (stains DNA)
-
SYTOX Green (stains DNA of membrane-compromised cells)
-
-
Microscope slides with agarose pads
-
Fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat the culture with SCH79797 at a concentration of 5x MIC for a defined period (e.g., 2 hours).
-
Stain the cells with the fluorescent dyes.
-
Mount the stained cells on an agarose pad on a microscope slide.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Analyze the images for changes in cell morphology, membrane integrity (SYTOX Green uptake), and DNA condensation/distribution.[5][6][7][8]
Thermal Proteome Profiling (TPP)
TPP is used to identify the direct protein targets of a compound by measuring changes in protein thermal stability upon compound binding.
Materials:
-
Bacterial cell lysate or intact cells (E. coli)
-
SCH79797
-
Equipment for temperature-controlled heating, protein extraction, digestion (trypsin), and tandem mass tag (TMT) labeling
-
Liquid chromatography-mass spectrometry (LC-MS/MS)
Procedure:
-
Treat the cell lysate or intact cells with SCH79797 or a vehicle control (DMSO).
-
Aliquot the samples and heat them across a range of temperatures.
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Digest the soluble proteins with trypsin.
-
Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
The data is processed to generate melting curves for each identified protein. A shift in the melting curve in the presence of SCH79797 indicates a direct interaction with the target protein (e.g., DHFR).[9][10][11][12][13]
Bacterial Membrane Potential and Permeability Assay
This flow cytometry-based assay assesses the impact of SCH79797 on the integrity and function of the bacterial membrane.
Materials:
-
Bacterial culture
-
SCH79797
-
Fluorescent dyes:
-
DiSC3(5) or DiOC2(3) (membrane potential-sensitive dyes)
-
Propidium Iodide (PI) or TO-PRO-3 (membrane permeability indicators)
-
-
Flow cytometer
Procedure:
-
Treat the bacterial culture with SCH79797 at various concentrations and time points.
-
Stain the cells with the membrane potential and permeability dyes.
-
Analyze the stained cells using a flow cytometer.
-
A decrease in the fluorescence of the membrane potential dye indicates depolarization, while an increase in the fluorescence of the permeability dye indicates membrane damage.[14][15][16][17]
Mandatory Visualization
Caption: Dual mechanism of action of SCH79797.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Cytological Profiling Reveals the Mechanism of Action of Anticancer Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Bacterial Cytological Profiling Reveals Intrapopulation Morphological Variations upon Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. Mapping the functional proteome landscape of bacteria with thermal proteome profiling [morressier.com]
- 11. Thermal proteome profiling in bacteria: probing protein state in vivo | Molecular Systems Biology [link.springer.com]
- 12. Thermal proteome profiling in bacteria: probing protein state in vivo | Molecular Systems Biology [link.springer.com]
- 13. Thermal proteome profiling in bacteria: probing protein state in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometry of bacterial membrane potential and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multiparameter flow cytometric analysis of antibiotic effects on membrane potential, membrane permeability, and bacterial counts of Staphylococcus aureus and Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Flow Cytometric Assessment of the Morphological and Physiological Changes of Listeria monocytogenes and Escherichia coli in Response to Natural Antimicrobial Exposure [frontiersin.org]
Methodological & Application
Application Notes and Protocols for SCH79797 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 dihydrochloride is a potent and versatile small molecule with a complex pharmacological profile. Initially identified as a selective antagonist of Protease-Activated Receptor 1 (PAR1), a key receptor in thrombosis and inflammation, subsequent research has unveiled a novel, potent dual-mechanism antibiotic activity. This compound has been shown to inhibit folate metabolism and disrupt the bacterial membrane integrity of both Gram-positive and Gram-negative bacteria.[1][2] Furthermore, some of its effects on mammalian cells, such as the inhibition of cell proliferation and induction of apoptosis, appear to be independent of its PAR1 antagonism.[3]
These application notes provide detailed protocols for key in vitro assays to characterize the multifaceted activities of this compound. The protocols cover its evaluation as a PAR1 antagonist and as an antibiotic.
Note: Extensive searches for in vitro assays related to this compound as a Dopamine Receptor D2 (DRD2) agonist did not yield any specific protocols or evidence of this activity. Therefore, this document focuses on its well-documented roles as a PAR1 antagonist and a novel antibiotic.
Data Presentation
Table 1: PAR1 Antagonism and Cellular Effects of SCH79797
| Assay Type | Cell Line | Agonist/Stimulant | Measured Parameter | Effective Concentration/IC50 | Reference |
| Cell Growth Inhibition | NIH 3T3 | - | ED50 | 75 nM | [3] |
| Cell Growth Inhibition | HEK 293 | - | ED50 | 81 nM | [3] |
| Cell Growth Inhibition | A375 | - | ED50 | 116 nM | [3] |
| Calcium Mobilization | Glioma (D54, U87) | TFLLR-NH2 | Inhibition of Ca2+ influx | Not specified | [1] |
| Cell Migration | Glioma (D54) | TFLLR-NH2 | Inhibition of migration | 3 µM | [1] |
| Platelet Aggregation | Human Platelets | Thrombin | Inhibition of aggregation | IC50 ~40 nM | [1] |
Table 2: Antibiotic Activity of SCH79797
| Assay Type | Bacterial Strain | Measured Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli lptD4213 | MIC | 1 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii (Resistant) | MIC | 1 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | Neisseria gonorrhoeae (WHO-L) | MIC | 2 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | MIC | 1 µg/mL | [2] |
| Dihydrofolate Reductase (DHFR) Inhibition | Purified E. coli DHFR | IC50 | 2.5 ± 0.6 µg/mL | [2] |
Experimental Protocols
PAR1 Antagonist Activity Assays
This assay measures the ability of SCH79797 to inhibit PAR1-agonist-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation.
Workflow for Calcium Mobilization Assay
Caption: Workflow of the calcium mobilization assay.
Protocol:
-
Cell Culture: Seed glioma cells (e.g., D54 or U87) in a 96-well plate and culture for 24 hours in serum-deprived media.[1]
-
Cell Washing: Gently wash the cells twice with sterile 1X Phosphate Buffered Saline (PBS).[1]
-
Dye Loading: Add 90 µL of a suitable chromogenic calcium assay reagent to each well.
-
Buffer Addition: Add 60 µL of Calcium Assay Buffer to each well.[1]
-
Incubation: Incubate the plate in the dark at room temperature for 10 minutes.[1]
-
Compound Addition: Add desired concentrations of this compound to the wells and pre-incubate for a specified time. Subsequently, add a PAR1 agonist (e.g., TFLLR-NH2) to stimulate the receptor.
-
Measurement: Immediately measure the fluorescence at 575 nm using a plate reader to determine the intracellular calcium concentration.[1]
This assay assesses the ability of SCH79797 to inhibit cell migration towards a chemoattractant that signals through PAR1.
Signaling Pathway for PAR1-Mediated Cell Migration
Caption: PAR1 signaling pathway leading to cell migration.
Protocol:
-
Cell Preparation: Culture cells (e.g., D54 glioma cells) to near confluence. Harvest the cells and resuspend them in a serum-free medium.
-
Transwell Setup: Place transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., a PAR1 agonist like TFLLR-NH2) to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts, including various concentrations of this compound.
-
Incubation: Incubate the plate for a sufficient time (e.g., 24 hours) to allow for cell migration.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.
Antibiotic Activity Assays
This assay determines the lowest concentration of SCH79797 that visibly inhibits the growth of a particular bacterium.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[2]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 14-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of SCH79797 at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[2]
This assay measures the direct inhibitory effect of SCH79797 on the activity of DHFR, a key enzyme in folate metabolism.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, 1 mM DTT, pH 6.0). Prepare solutions of purified DHFR enzyme, NADPH, and the substrate dihydrofolic acid (DHF).[2]
-
Assay Setup: In a UV-transparent 96-well plate, add the reaction buffer, NADPH, and various concentrations of this compound (dissolved in an appropriate solvent like ethanol, as DMSO can inhibit the enzyme).[4]
-
Enzyme Addition: Add the purified DHFR enzyme to each well to initiate the reaction.
-
Substrate Addition: Start the reaction by adding DHF.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of SCH79797 for DHFR inhibition.
This assay uses fluorescent dyes to assess the ability of SCH79797 to disrupt bacterial cell membranes.
Protocol:
-
Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacteria by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS).
-
Dye Staining: Add a combination of a membrane-permeant DNA dye (e.g., SYTO Green) and a membrane-impermeant DNA dye (e.g., Propidium Iodide) to the bacterial suspension.
-
Compound Treatment: Add different concentrations of this compound to the stained bacterial suspension.
-
Incubation: Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Bacteria with intact membranes will only be stained by the permeant dye, while bacteria with compromised membranes will be stained by both dyes.
-
Data Quantification: Quantify the percentage of membrane-compromised cells in each treatment group.
Conclusion
This compound is a molecule of significant interest due to its dual activities as a PAR1 antagonist and a novel antibiotic. The in vitro assays detailed in these application notes provide a robust framework for researchers to investigate and quantify these distinct biological effects. The provided protocols for calcium mobilization, cell migration, MIC determination, DHFR inhibition, and membrane integrity will enable a comprehensive in vitro characterization of SCH79797 and similar compounds. The absence of evidence for DRD2 agonist activity in the current literature suggests that research efforts should be focused on its well-established targets.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide targeting an interaction interface disrupts the dopamine D1-D2 receptor heteromer to block signaling and function in vitro and in vivo: effective selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SCH79797 in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a novel compound with a dual-mechanism of action that has demonstrated potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][3] Initially identified as a human PAR-1 antagonist, its surprising antibiotic properties have made it a compound of significant interest for the development of new anti-infective therapies.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of SCH79797 in a mouse infection model, a critical step in the preclinical evaluation of its therapeutic potential.
SCH79797 exerts its antibacterial effect through two independent cellular targets: the inhibition of folate metabolism and the disruption of bacterial membrane integrity.[1][2][3] This dual-targeting approach is particularly noteworthy as it has been associated with an undetectably low frequency of resistance development.[1][2] In vivo studies are essential to characterize the pharmacokinetics, pharmacodynamics, and efficacy of SCH79797 in a complex biological system. The following sections offer summarized quantitative data from key studies, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of SCH79797 - Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of SCH79797 against a panel of clinically relevant Gram-negative and Gram-positive bacterial pathogens. The MIC is defined as the lowest concentration of the drug that prevents visible bacterial growth after 14 hours of incubation at 37°C.[2]
| Bacterial Species | Strain | MIC (µg/mL) | Gram Stain |
| Acinetobacter baumannii | ATCC 19606 | 4 | Negative |
| Acinetobacter baumannii | Clinical Isolate | 4 | Negative |
| Escherichia coli | lptD4213 | 4 | Negative |
| Neisseria gonorrhoeae | ATCC 49226 | 1 | Negative |
| Enterococcus faecalis | ATCC 29212 | 8 | Positive |
| Staphylococcus aureus (MRSA) | USA300 | 8 | Positive |
Data sourced from Martin, J. K., et al. (2020).[1][2]
Table 2: In Vivo Efficacy of SCH79797 in a Mouse Pneumonia Model
This table presents data from a study evaluating the efficacy of SCH79797 in a murine model of Escherichia coli pneumonia.[4][5]
| Treatment Group | Parameter | Result |
| SCH79797 (10 µM) | Lung Injury Score | Significantly lower than PBS-treated group |
| Inflammatory Cell Influx (BAL) | Reduced compared to PBS-treated group | |
| Bacterial Burden (BAL) | Reduced compared to PBS-treated group | |
| MIP-2 Cytokine Levels (BAL) | Trend towards reduction | |
| Vascular Permeability (BAL) | Trend towards reduction |
BAL: Bronchoalveolar Lavage. Data from Gupta, N., et al. (2018).[4][5]
Table 3: In Vitro Bactericidal Activity of SCH79797 against E. coli
This table summarizes the direct bactericidal effects of SCH79797 on E. coli after 6 hours of incubation.
| SCH79797 Concentration | Effect on E. coli Growth |
| 1 µM | Inhibition of growth |
| 10 µM | Significant suppression of growth |
| 100 µM | Approximately 95% killing |
Data sourced from Gupta, N., et al. (2018).[4][6]
Signaling Pathways and Mechanisms
The unique dual-mechanism of action of SCH79797 is a key attribute that contributes to its potent bactericidal activity and low propensity for resistance.
Caption: Dual-mechanism of action of SCH79797.
Experimental Protocols
The following protocols provide a general framework for conducting a mouse infection model to evaluate the efficacy of SCH79797. These should be adapted based on the specific pathogen, infection site, and experimental goals.
Protocol 1: Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.[7]
Materials:
-
6-8 week old female ICR or Swiss Webster mice[8]
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
SCH79797
-
Vehicle for SCH79797 (e.g., DMSO, saline)
-
Cyclophosphamide (for neutropenic model, if required)[8]
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 7 days before the experiment.
-
Induction of Neutropenia (Optional): To create an immunocompromised model, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[8]
-
Inoculum Preparation: a. Culture the bacterial strain overnight in appropriate broth at 37°C. b. Subculture the bacteria in fresh broth and grow to mid-logarithmic phase. c. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 CFU/mL).
-
Infection: a. Anesthetize mice. b. Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of one hind limb.
-
Treatment: a. At a predetermined time post-infection (e.g., 2 hours), administer SCH79797 or vehicle control.[8] b. The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) and dosing regimen (dose and frequency) should be based on preliminary pharmacokinetic and tolerability studies.
-
Assessment of Bacterial Burden: a. At a specified time point (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically dissect the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar. e. Incubate plates overnight at 37°C and count the colony-forming units (CFU). f. Express the results as log10 CFU per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the SCH79797-treated groups to the vehicle-treated control group using appropriate statistical methods.
Protocol 2: Murine Systemic Infection (Sepsis) Model
This model is used to evaluate the efficacy of antimicrobials against disseminated infections.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Preparation: Follow steps 1 and 2 from Protocol 1.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in step 3 of Protocol 1. The concentration will likely need to be optimized to induce a non-lethal systemic infection for the duration of the experiment.
-
Infection: a. Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intraperitoneally or intravenously.
-
Treatment: a. Administer SCH79797 or vehicle control at a specified time post-infection.
-
Assessment of Bacterial Burden: a. At predetermined time points, euthanize the mice. b. Aseptically collect blood and organs (e.g., spleen, liver, kidneys). c. Homogenize the organs in sterile PBS. d. Perform serial dilutions of blood and tissue homogenates and plate on appropriate agar. e. Incubate and count CFU. Express results as log10 CFU per mL of blood or per gram of tissue.
-
Survival Study (Optional): a. Monitor mice for a defined period (e.g., 7 days) after infection and treatment. b. Record survival daily. c. Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating SCH79797 in a mouse infection model.
Caption: General workflow for in vivo efficacy testing.
Conclusion
SCH79797 represents a promising new class of antibiotics with a unique dual-mechanism of action that is effective against a broad spectrum of bacteria and is associated with a low frequency of resistance. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and execute robust in vivo studies to further characterize the therapeutic potential of this compound. Careful adaptation of these general protocols to specific research questions will be critical for generating high-quality, translatable data.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 4. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of SCH79797: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a novel antimicrobial compound that has demonstrated a unique dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity.[1][2][3] This dual action makes it a promising candidate for combating drug-resistant bacteria.[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against specific pathogens and is essential for further preclinical and clinical development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4][5][6][7]
These application notes provide detailed protocols for determining the MIC of SCH79797 using the widely accepted broth microdilution method.[4][8][9][10][11]
Mechanism of Action of SCH79797
SCH79797 exhibits a dual-targeting mechanism that is effective against both Gram-positive and Gram-negative bacteria.[1][2] It simultaneously disrupts two critical cellular processes:
-
Inhibition of Folate Metabolism: SCH79797 acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.[1] This pathway is essential for the production of nucleotides and certain amino acids, and its inhibition halts bacterial growth.
-
Disruption of Bacterial Membrane Integrity: The compound also targets the bacterial cell membrane, leading to its permeabilization and loss of essential cellular components.[1][2][12]
This dual-action approach is significant as it has been shown to have a low frequency of resistance development.[1]
Caption: Dual mechanism of action of SCH79797.
Quantitative Data: MIC of SCH79797 Against Various Pathogens
The following table summarizes the reported MIC values of SCH79797 against a panel of clinically relevant Gram-negative and Gram-positive bacteria. The MIC is defined as the concentration of the drug that results in no visible bacterial growth after 14 hours of incubation at 37°C.[1][2]
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Acinetobacter baumannii | ATCC 17978 | Negative | 1 |
| Acinetobacter baumannii | Clinical Isolate | Negative | 4 |
| Enterococcus faecalis | V583 | Positive | 4 |
| Staphylococcus aureus | MRSA USA300 | Positive | 0.5 |
| Neisseria gonorrhoeae | WHO-L | Negative | 0.125 |
| Escherichia coli | lptD4213 | Negative | 0.25 |
Data sourced from Martin et al., 2020.[1]
Experimental Protocols
The following is a detailed protocol for determining the MIC of SCH79797 using the broth microdilution method, which is a standard and widely used technique.[4][7][9][10][11][13]
Materials
-
SCH79797 compound
-
Appropriate solvent for SCH79797 (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Positive control antibiotic with known MIC for the test organisms
-
Sterile petri dishes
Experimental Workflow Diagram
Caption: Broth microdilution workflow for MIC determination.
Protocol Steps
-
Preparation of SCH79797 Stock Solution:
-
Accurately weigh the SCH79797 powder.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the serial dilutions.[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Broth Microdilution Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[9]
-
Add 100 µL of the starting concentration of SCH79797 to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]
-
Column 11 will serve as the growth control (broth and inoculum, no drug), and column 12 will be the sterility control (broth only).[4][9]
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of SCH79797 at which there is no visible growth (i.e., the well is clear).[4][5][7]
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.[6]
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Quality Control
To ensure the accuracy and reproducibility of the MIC determination, it is essential to include quality control strains with known MIC values for a standard antibiotic in each run. The results for the quality control strains must fall within the established acceptable range.[4]
Conclusion
This application note provides a comprehensive guide for determining the MIC of SCH79797. Adherence to standardized protocols is crucial for obtaining reliable and comparable data, which is fundamental for the continued research and development of this promising antimicrobial agent. The dual-action mechanism of SCH79797 underscores the importance of robust in vitro characterization against a wide range of bacterial pathogens.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine SCH79797 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH79797 is a potent small molecule that was initially identified as a selective antagonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in thrombosis and cellular signaling.[1] Subsequent research has revealed a more complex pharmacological profile, including antagonism of PAR2 and significant PAR1-independent effects on cell proliferation and apoptosis.[2] Furthermore, SCH79797 exhibits broad-spectrum antibiotic activity through a dual mechanism involving the inhibition of folate metabolism and disruption of bacterial membrane integrity.[3][4]
These application notes provide detailed protocols for a range of cell-based assays to characterize the multifaceted activities of SCH79797, with a focus on its effects on mammalian cells. The provided methodologies will enable researchers to assess its potency as a PAR1/PAR2 antagonist and to investigate its pro-apoptotic and anti-proliferative properties.
Data Presentation
Quantitative Efficacy of SCH79797 in Various Cell-Based Assays
| Parameter | Assay Type | Cell Line(s) | Value | Reference(s) |
| PAR1 Antagonism | ||||
| IC50 | [³H]haTRAP Binding | Human Platelets | 70 nM | [1] |
| Ki | [³H]haTRAP Binding | Human Platelets | 35 nM | [1] |
| IC50 | Thrombin-Induced Platelet Aggregation | Human Platelets | 3 µM | [1] |
| Cell Proliferation Inhibition | ||||
| ED50 | Growth Inhibition | NIH 3T3 | 75 nM | [1][2] |
| ED50 | Growth Inhibition | HEK 293 | 81 nM | [1][2] |
| ED50 | Growth Inhibition | A375 | 116 nM | [1][2] |
| Antibacterial Activity | ||||
| MIC | Bacterial Growth Inhibition | E. coli lptD4213 | 13.9 µg/mL | [3][4] |
Experimental Protocols
PAR1 and PAR2 Functional Antagonism: Calcium Mobilization Assay
This protocol describes a method to assess the antagonist activity of SCH79797 on PAR1 and PAR2 by measuring changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Principle: Activation of PAR1 and PAR2, which are Gq-coupled receptors, leads to the activation of phospholipase C, resulting in the generation of inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. An antagonist will inhibit or reduce this calcium flux in response to a specific agonist.
Materials:
-
Cells expressing PAR1 or PAR2 (e.g., HEK293, HT-29, or glioma cell lines like D54 and U87)[2][5]
-
PAR1 agonist (e.g., Thrombin, TFLLR-NH₂)
-
PAR2 agonist (e.g., Trypsin, SLIGKV-NH₂)[6]
-
SCH79797
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Probenecid (to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in HBSS.[6]
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
Compound Treatment:
-
During dye loading, prepare serial dilutions of SCH79797 in assay buffer.
-
After incubation, wash the cells twice with HBSS containing probenecid.
-
Add the SCH79797 dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare the PAR1 or PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the plate reader's injector to add the agonist to the wells.
-
Immediately continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic calcium response.
-
-
Data Analysis:
-
The antagonist effect of SCH79797 is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the agonist-only control.
-
Calculate the percentage of inhibition for each concentration of SCH79797.
-
Plot the percentage of inhibition against the log concentration of SCH79797 to determine the IC₅₀ value.
-
Experimental Workflow for Apoptosis Detection
References
- 1. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 3. innoprot.com [innoprot.com]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: In Vivo Efficacy of Irresistin-16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported in vivo efficacy of Irresistin-16, a derivative of the antibiotic SCH79797. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's potent antibacterial properties.
Introduction
Irresistin-16 (IRS-16) is a promising antibiotic candidate with a novel dual mechanism of action that combines the inhibition of folate metabolism with the disruption of bacterial membrane integrity. This dual action makes it effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains, and is associated with an undetectably low frequency of resistance development.[1] In vivo studies have demonstrated its efficacy in a murine infection model, highlighting its potential as a therapeutic agent.[2]
Mechanism of Action
Irresistin-16 exerts its bactericidal effects through two independent and synergistic mechanisms:
-
Folate Synthesis Inhibition: It targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthetic pathway. This disrupts the production of essential precursors for DNA, RNA, and protein synthesis.
-
Membrane Permeabilization: It directly binds to and activates the mechanosensitive channel of large conductance (MscL) in the bacterial cell membrane. This activation leads to the formation of a large pore, causing leakage of cellular contents and membrane depolarization.[2]
The following diagram illustrates the dual-targeting mechanism of Irresistin-16.
Quantitative Data
The following tables summarize the available quantitative data on the in vitro activity and cytotoxicity of Irresistin-16.
Table 1: In Vitro Antibacterial Activity of Irresistin-16
| Bacterial Species | Strain | MIC (μM) | MBIC (μM) | Reference |
| Streptococcus mutans | UA159 | 0.122 | 0.061 | [2] |
| Streptococcus sanguinis | ATCC 10556 | 1.953 | 1.953 | [2] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Table 2: In Vitro Antibacterial Activity of Parent Compound SCH-79797 (as a proxy for Irresistin-16)
| Bacterial Species | MIC (μg/mL) | Reference |
| ESKAPE Pathogens | 2 - 6.25 | |
| Neisseria gonorrhoeae | Not specified |
Note: Specific MIC values for Irresistin-16 against ESKAPE pathogens and N. gonorrhoeae are not yet published. The data for the parent compound SCH-79797 is provided as an estimate of its broad-spectrum activity.
Table 3: In Vivo Efficacy Summary of Irresistin-16
| Animal Model | Pathogen | Outcome | Reference |
| Mouse Vaginal Infection | Neisseria gonorrhoeae | Effective in clearing the infection. Showed greater therapeutic effect than the parent compound SCH-79797. | [2] |
Note: Specific quantitative data on bacterial load reduction (CFU) and survival rates from the in vivo studies are not publicly available at this time.
Table 4: Cytotoxicity of Irresistin-16
| Cell Line | Assay | Result | Reference |
| Mouse Fibroblast L929 | Live/Dead Cell Viability, CCK-8 | Low cytotoxicity observed at effective antibacterial concentrations. | [2] |
Note: Irresistin-16 is reported to be nearly 1,000 times more potent against bacteria than human cells.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Irresistin-16 against a bacterial strain.
Materials:
-
Irresistin-16 stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a concentration of 1 x 10^6 CFU/mL
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurements)
Procedure:
-
Prepare a serial two-fold dilution of Irresistin-16 in the appropriate growth medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (medium with bacteria, no drug) and a negative control well (medium only).
-
Inoculate each well (except the negative control) with 100 µL of the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of Irresistin-16 that completely inhibits visible bacterial growth.
-
(Optional) Read the optical density at 600 nm (OD600) using a plate reader to quantify bacterial growth.
Protocol 2: In Vivo Efficacy in a Murine Model of Neisseria gonorrhoeae Vaginal Infection
This is a representative protocol based on established methods for this infection model, adapted for the evaluation of Irresistin-16.
References
Application Notes and Protocols for SCH79797 in MRSA Persister Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad spectrum of antibiotics. A subpopulation of dormant, metabolically inactive cells, known as persisters, further complicates treatment by exhibiting high tolerance to conventional antimicrobial agents, often leading to chronic and recurrent infections. SCH79797 has emerged as a promising investigational compound in the fight against these resilient bacteria. This document provides detailed application notes and experimental protocols for the utilization of SCH79797 in the study of MRSA persister cells, summarizing its unique dual mechanism of action and providing methodologies for its evaluation.
SCH79797 is a novel dual-acting antibiotic that circumvents the development of drug resistance.[1] It exhibits potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like MRSA.[1][2] Its unique mechanism involves two independent cellular targets: the inhibition of folate metabolism and the disruption of bacterial membrane integrity.[1][2] This dual-action approach has been shown to be highly effective in eradicating MRSA persister cells, outperforming traditional combination therapies.[1][3]
Data Presentation
Table 1: In Vitro Activity of SCH79797 against MRSA
| Parameter | MRSA Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | USA300 | 1 µg/mL | [3] |
| Clinical Isolate | Similar to USA300 | [3] | |
| Bactericidal Concentration | E. coli | 10-100 µM (resulting in no growth) | [1] |
| MRSA | Substantial bactericidal activity at 10 µM | [1] |
Table 2: Efficacy of SCH79797 against MRSA Persister Cells
| Assay | MRSA Strain | SCH79797 Concentration | Time | Result | Reference |
| Time-Kill Assay | MRSA Persisters | Not Specified | Not Specified | Outperforms combination treatments | [1][3] |
| Persister Eradication | MRSA Persisters | Not Specified | Not Specified | High efficacy | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of SCH79797 that inhibits the visible growth of MRSA.
Materials:
-
MRSA strain (e.g., USA300)
-
Mueller-Hinton Broth (MHB)
-
SCH79797 stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Prepare MRSA Inoculum:
-
From a fresh agar plate, pick 3-5 isolated MRSA colonies and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare SCH79797 Dilutions:
-
Perform serial two-fold dilutions of the SCH79797 stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared MRSA inoculum to each well containing the SCH79797 dilutions.
-
Include a positive control (bacteria in MHB without SCH79797) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of SCH79797 at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Generation of MRSA Persister Cells
This protocol describes a common method for enriching a population of MRSA persister cells from a stationary phase culture.[4]
Materials:
-
MRSA strain
-
Tryptic Soy Broth (TSB) or MHB
-
Phosphate-Buffered Saline (PBS), sterile
-
A suitable antibiotic for killing growing cells (e.g., ciprofloxacin, gentamicin)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Grow Stationary Phase Culture:
-
Inoculate the MRSA strain into a flask containing TSB or MHB.
-
Incubate at 37°C with shaking (e.g., 225 rpm) for 16-24 hours to allow the culture to reach the stationary phase.[4]
-
-
Antibiotic Treatment:
-
Harvest the stationary phase culture by centrifugation.
-
Wash the bacterial pellet three times with sterile PBS to remove residual media.
-
Resuspend the cells in fresh broth containing a high concentration of an antibiotic that is effective against growing MRSA cells (e.g., 10x MIC of ciprofloxacin).
-
Incubate at 37°C with shaking for 3-4 hours. This step will lyse the actively growing cells, leaving a population enriched with persisters.[4]
-
-
Isolate Persister Cells:
-
Harvest the cells by centrifugation.
-
Wash the pellet three times with sterile PBS to remove the antibiotic.
-
Resuspend the final pellet of persister cells in fresh broth or PBS to the desired concentration for subsequent experiments.
-
Protocol 3: Anti-Persister Time-Kill Assay
This protocol evaluates the bactericidal activity of SCH79797 against the generated MRSA persister cell population over time.[5][6]
Materials:
-
MRSA persister cell suspension (from Protocol 2)
-
MHB or other suitable broth
-
SCH79797 working solutions (at various multiples of the MIC)
-
Sterile tubes or a 96-well plate
-
Sterile PBS for serial dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Test Suspensions:
-
Dilute the MRSA persister cell suspension in fresh broth to a starting concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Exposure to SCH79797:
-
Add the persister cell suspension to tubes or wells containing different concentrations of SCH79797 (e.g., 1x, 5x, 10x MIC).
-
Include a positive control (persister cells in broth without SCH79797).
-
-
Incubation and Sampling:
-
Incubate the tubes/plate at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), collect aliquots from each condition.
-
-
Determine Viable Cell Counts:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time to generate time-kill curves. A significant reduction in CFU/mL over time indicates anti-persister activity.
-
Protocol 4: Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxicity of SCH79797 against a mammalian cell line using an MTT assay.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SCH79797 stock solution
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SCH79797 in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the SCH79797 dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest SCH79797 concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the log of the SCH79797 concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Visualizations
Dual Mechanism of Action of SCH79797
Caption: Dual inhibitory action of SCH79797 on MRSA.
Experimental Workflow for Anti-Persister Activity Assay
Caption: Workflow for assessing SCH79797's anti-persister activity.
Logical Relationship of SCH79797's Dual Action and Outcome
Caption: Logical flow from SCH79797's dual action to persister eradication.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of SCH79797 against Neisseria gonorrhoeae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental evaluation of SCH79797 and its derivatives against Neisseria gonorrhoeae. The included protocols and data are intended to guide research and development efforts in the exploration of novel antimicrobial agents targeting this high-priority pathogen.
Introduction
Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all classes of antibiotics used for treatment, posing a significant global health threat. The pipeline for new antigonococcal drugs is sparse, necessitating the exploration of innovative therapeutic agents with novel mechanisms of action. SCH79797 has emerged as a promising lead compound due to its unique dual-targeting mechanism that simultaneously inhibits folate metabolism and disrupts bacterial membrane integrity.[1][2] This dual action is believed to contribute to its potent bactericidal activity and low frequency of resistance development.[2][3] A derivative of SCH79797, named Irresistin-16, has demonstrated increased potency and efficacy in preclinical models.[4][5]
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of SCH79797 and Irresistin-16 against Neisseria gonorrhoeae.
Table 1: Minimum Inhibitory Concentrations (MIC) of SCH79797 and its Derivatives against Neisseria gonorrhoeae
| Compound | N. gonorrhoeae Strain | MIC (µg/mL) | Reference |
| SCH79797 | Multi-drug-resistant WHO-L | 13.9 | [2] |
| Irresistin-16 | Not specified | Not specified, but noted to have increased potency over SCH79797 | [4] |
Note: Further studies with a broader panel of clinically relevant and drug-resistant N. gonorrhoeae strains are required to fully characterize the activity of these compounds.
Mechanism of Action
SCH79797 exhibits a dual mechanism of action against bacterial pathogens[1][2]:
-
Inhibition of Folate Metabolism: SCH79797 competitively inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[2][6] This inhibition depletes the bacterial cell of essential downstream metabolites, thereby halting DNA synthesis and other vital cellular processes.[7]
-
Bacterial Membrane Disruption: Independent of its effect on folate metabolism, SCH79797 disrupts the bacterial membrane potential and permeability.[2][8] This leads to a loss of cellular integrity and contributes to the compound's bactericidal activity.
This dual-targeting approach is advantageous as it may reduce the likelihood of the emergence of resistant mutants.[8]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Antibiotic 'Irresistin' Defeats All Resistant Bacteria | Drug Discovery And Development [labroots.com]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 5. Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of dihydrofolate reductases from bacterial and vertebrate sources by various classes of folate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: SCH79797 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH79797 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between different suppliers. Generally, it is soluble up to 50 mM.[1] However, some sources indicate a much higher possible concentration of up to 89 mg/mL (~200 mM), but this requires the use of fresh, anhydrous DMSO.[2] It is crucial to use high-quality, moisture-free DMSO for optimal dissolution.[2][3]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][3] Always use a newly opened bottle or an appropriately stored anhydrous grade of DMSO.
-
Warming and Sonication: Gently warming the solution and using an ultrasonic bath can aid in dissolution.[3] Be cautious with the temperature to avoid degradation of the compound.
-
Start with a lower concentration: If you are aiming for a high concentration stock, try preparing a more dilute solution first to ensure complete dissolution before attempting a more concentrated stock.
Q3: After dissolving in DMSO, my this compound solution appears cloudy or has precipitates. What could be the cause?
A3: Cloudiness or precipitation after initial dissolution can be due to several factors:
-
Moisture Contamination: As mentioned, water in the DMSO can cause the compound to precipitate out of solution.
-
Aggregation: Some compounds can form aggregates in DMSO, especially at high concentrations.[4][5]
-
Saturation: You may have exceeded the solubility limit for your specific lot of the compound and quality of DMSO.
Q4: How should I store the solid this compound and its DMSO stock solution?
A4:
-
Solid Compound: Store the solid powder under desiccating conditions at room temperature or as specified by the supplier.[1] Some suppliers recommend storage at -20°C for long-term stability (up to 3 years).[2]
-
DMSO Stock Solution: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Q5: What is the mechanism of action of SCH79797?
A5: SCH79797 is primarily known as a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1] It inhibits the binding of thrombin and other activating peptides to PAR1, thereby blocking downstream signaling pathways involved in platelet aggregation and cellular proliferation.[1][6] Interestingly, it also exhibits broad-spectrum antibiotic activity through a dual mechanism involving the inhibition of dihydrofolate reductase and disruption of bacterial cell membrane integrity.[1][7][8]
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | 50 | 22.22 | [1] |
| DMSO | ~49.50 | ~22 | [9] |
| DMSO | 200.27 | 89 | [2] |
| Ethanol | 5 | 2.22 | [1] |
| Ethanol | 10 | ||
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 444.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 444.41 g/mol * (1000 mg / 1 g) = 22.22 mg
-
-
Weigh the compound: Carefully weigh out 22.22 mg of this compound and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat.
-
-
Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Visualizations
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Caption: Simplified signaling pathway of SCH79797 as a PAR1 antagonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aggregation behavior of N-alkyl perfluorooctanesulfonamides in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of DMSO-Induced Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. SCH79797 diHCl | protease activated receptor 1 (PAR1) antagonist | CAS# 1216720-69-2 | InvivoChem [invivochem.com]
Optimizing SCH79797 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of SCH79797 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is SCH79797 and what is its mechanism of action?
A1: SCH79797 is a versatile small molecule with a dual mechanism of action. It was initially developed as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in cellular responses to thrombin[1][2]. However, subsequent research has revealed that it also possesses broad-spectrum antibiotic properties, killing both Gram-positive and Gram-negative bacteria by simultaneously disrupting bacterial membrane integrity and inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism[3][4][5].
Q2: What are the common applications of SCH79797 in cell culture?
A2: In mammalian cell culture, it is primarily used to study the role of PAR1 in processes like platelet aggregation, inflammation, and cell proliferation[2][6]. In microbiology, it is used as a novel antibiotic that shows a very low frequency of resistance development due to its dual-targeting mechanism[3][4].
Q3: What are the known off-target or PAR1-independent effects of SCH79797?
A3: Yes, several key effects of SCH79797 have been shown to be independent of its PAR1 antagonism. Notably, its ability to inhibit cell proliferation and induce apoptosis in various cell lines, including those lacking PAR1, suggests significant off-target activities[1][7]. These effects should be carefully considered when interpreting experimental results.
Q4: How should I prepare and store a stock solution of SCH79797?
A4: SCH79797 is soluble in DMSO (up to 50 mM) and ethanol (up to 5 mM) but is insoluble in water[8][9]. It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For storage, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to a year[8]. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity or cell death in my experiment.
-
Possible Cause: The concentration of SCH79797 is too high for your specific cell line. Many of the compound's anti-proliferative and pro-apoptotic effects occur at concentrations in the nanomolar range and may be independent of PAR1[1][10].
-
Solution: Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) for your specific cell line. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) and use a cell viability assay (e.g., MTT, resazurin) to identify a non-toxic working concentration. A detailed protocol is provided below.
Problem 2: The compound is not showing any effect at the expected concentration.
-
Possible Cause 1: Degraded Compound: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution 1: Prepare a fresh stock solution from a new vial of the compound.
-
Possible Cause 2: Cell Line Insensitivity: Your cell line may not express PAR1 or the downstream signaling components required for the desired effect.
-
Solution 2: Verify PAR1 expression in your cell line using techniques like RT-qPCR or Western blot. If studying PAR1-mediated effects, ensure your experimental system is appropriate.
Problem 3: The compound precipitates when I add it to my cell culture medium.
-
Possible Cause: SCH79797 has poor aqueous solubility[8]. The concentration in the final medium may be too high, or components in the medium could be causing it to precipitate.
-
Solution: First, ensure your stock solution is fully dissolved in DMSO before diluting. When adding to the medium, vortex or mix immediately and thoroughly. Avoid preparing large volumes of diluted compound that will sit for extended periods. If precipitation persists, you may need to lower the final concentration or test different types of culture media[11].
Problem 4: I am seeing inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of dilutions, variations in cell seeding density, or differences in incubation times can all lead to variability.
-
Solution: Standardize your entire experimental workflow. Use calibrated pipettes, ensure consistent cell numbers for each experiment, and maintain precise incubation times. Prepare fresh dilutions of SCH79797 for each experiment from a single, validated stock solution[12].
Data Presentation
Table 1: Reported In Vitro Efficacy of SCH79797
| Parameter | Target/Cell Line | Effective Concentration | Reference |
| PAR1 Binding Inhibition | PAR1 Receptor | IC50: 70 nM; Ki: 35 nM | [2] |
| Growth Inhibition | NIH 3T3 cells | ED50: 75 nM | [1][2] |
| HEK 293 cells | ED50: 81 nM | [1][2] | |
| A375 cells | ED50: 116 nM | [1][2] | |
| Platelet Aggregation | Thrombin-induced | IC50: 3 µM | [2] |
| Antibacterial Activity | E. coli | Bacteriostatic at 10 µM | [7] |
| E. coli | Bactericidal at 100 µM | [7] | |
| Cardioprotection | Isolated Rat Heart | Optimal at 1 µM | [13] |
Table 2: Solubility of SCH79797
| Solvent | Solubility | Reference |
| DMSO | ~50 mM | [9] |
| Ethanol | ~5 mM | [9] |
| Water | Insoluble | [8] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Cytotoxicity Assay (MTT Method)
This protocol helps determine the concentration range that is effective for your desired outcome without causing significant cell death[14][15][16].
-
Cell Seeding: Seed your mammalian cell line in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of SCH79797 in your cell culture medium. A suggested starting range is from 200 µM down to 20 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the various 2x concentrations of the compound to the appropriate wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
Plot the cell viability against the log of the SCH79797 concentration to determine the CC50 (the concentration that reduces cell viability by 50%). The optimal working concentration should be well below this value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is used to determine the lowest concentration of SCH79797 that inhibits the visible growth of a target bacterium[15][17].
-
Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution:
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of a 2x starting concentration of SCH79797 (e.g., 256 µg/mL) in MHB to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this across the plate to well 10. Discard the final 100 µL from well 10.
-
Well 11 serves as the positive control (bacteria, no agent), and well 12 as the negative/sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume will be 200 µL per well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of SCH79797 in which no visible bacterial growth (turbidity) is observed.
Visualizations
Caption: Dual mechanisms of action of SCH79797.
Caption: Workflow for optimizing SCH79797 concentration.
Caption: Simplified PAR1 signaling pathway.
References
- 1. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting SCH79797 assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SCH79797. Given the compound's complex biological activity, this resource emphasizes distinguishing its intended PAR1 antagonism from its significant off-target effects.
Section 1: General Information & Compound Handling
This section covers the fundamental properties and correct handling of SCH79797, which is crucial for experimental consistency.
FAQ 1: What is the primary mechanism of action for SCH79797?
SCH79797 is best known as a potent and selective, non-peptide competitive antagonist of Protease-Activated Receptor 1 (PAR1).[1] It functions by inhibiting the binding of agonists like thrombin or thrombin receptor-activating peptide (TRAP) to PAR1, thereby blocking downstream signaling pathways such as intracellular calcium mobilization and platelet aggregation.[1][2]
However, it is critical to be aware of its other biological activities. SCH79797 also possesses PAR1-independent antiproliferative, pro-apoptotic, and antibiotic properties that can confound experimental results.[3][4][5]
FAQ 2: How should I prepare and store SCH79797 stock solutions?
Proper preparation and storage are critical to avoid variability from compound precipitation or degradation.
-
Solubility: SCH79797 is insoluble in water.[6] It is soluble in DMSO (up to 50 mM) and ethanol (up to 5 mM). For most cell-based assays, DMSO is the recommended solvent.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM in fresh, high-quality DMSO). Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store the solid compound desiccated at room temperature. Store DMSO stock solutions at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[6]
Table 1: SCH79797 Compound Properties
| Property | Value | Source(s) |
| Full Chemical Name | N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | [3] |
| Molecular Weight | 444.41 g/mol (dihydrochloride salt) | |
| Primary Target | Protease-Activated Receptor 1 (PAR1) | [1][2] |
| Solubility (DMSO) | ~50 mM | |
| Solubility (Ethanol) | ~5 mM | |
| Storage (Powder) | Desiccate at Room Temperature | |
| Storage (Stock Sol.) | -20°C or -80°C | [6] |
Section 2: Distinguishing On-Target vs. Off-Target Effects
The most significant challenge in using SCH79797 is separating its PAR1-blocking activity from its other cellular effects.
Diagram 1: Dual Mechanisms of SCH79797
Caption: SCH79797 has two distinct mechanisms of action that must be considered.
FAQ 3: My cells are dying or showing reduced proliferation. Is this a PAR1 effect?
Not necessarily. SCH79797 has known cytotoxic and antiproliferative effects that are independent of PAR1.[3] These effects have been observed in multiple cell lines, including those from PAR1 null mice.[3] If you observe unexpected cell death or growth inhibition, it is likely an off-target effect, especially at higher concentrations.
FAQ 4: What is the effective concentration range for PAR1 antagonism versus off-target effects?
The key to a successful experiment is using a concentration that is effective for PAR1 antagonism while minimizing off-target effects.
Table 2: Recommended Concentration Ranges for SCH79797
| Effect | Assay Type | Effective Concentration | Key Considerations | Source(s) |
| On-Target PAR1 Antagonism | Ligand Binding | IC50: ~70 nM | Measures direct competition at the receptor. | [1] |
| Calcium Flux | 100 nM - 1 µM | Blocks agonist-induced calcium release. An optimal concentration in one study was 1 µM. | [8] | |
| Platelet Aggregation | IC50: ~3 µM | Higher concentration needed to inhibit thrombin-induced aggregation. | [1] | |
| Off-Target Effects | Cell Growth Inhibition | ED50: 75 - 116 nM | Can overlap with the PAR1-antagonistic range, complicating interpretation. | [1][3] |
| Apoptosis Induction | >200 nM | Becomes more prominent as concentration increases. | [3][9] | |
| Antibiotic Activity | >1 µM | Can kill bacteria, confounding screens or affecting microbiome-related studies. | [10] |
FAQ 5: How can I experimentally confirm my results are due to PAR1 antagonism?
The best practice is to use proper controls:
-
PAR1-Negative Control: The gold standard is to use a cell line that does not express PAR1 (e.g., from a PAR1 knockout animal or using CRISPR/siRNA knockdown).[3] If SCH79797 still produces the same effect in these cells, the mechanism is PAR1-independent.
-
Use a Different PAR1 Antagonist: Compare results with another structurally distinct PAR1 antagonist, such as Vorapaxar. If both compounds yield the same result, it is more likely to be a true PAR1-mediated effect.[11]
-
Rescue Experiment: After inhibiting with SCH79797, see if the effect can be overcome by adding a very high concentration of a PAR1 agonist. However, this can be difficult to interpret due to the non-competitive nature of some off-target effects.
Section 3: Assay-Specific Troubleshooting
Variability can arise from the specific techniques and reagents used in your assay.
Diagram 2: General Workflow for a Calcium Flux Assay
Caption: A typical experimental workflow for assessing PAR1 antagonism.
Protocol: Calcium Flux Assay for PAR1 Inhibition
-
Cell Plating: Seed cells expressing PAR1 (e.g., HEK293-PAR1, vascular smooth muscle cells) into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution, following the dye manufacturer's protocol. Incubate in the dark at 37°C.
-
Compound Pre-incubation: Wash cells gently to remove excess dye. Add buffer containing various concentrations of SCH79797 (e.g., 10 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline reading for 1-2 minutes.
-
Agonist Stimulation: Using the reader's injection port, add a PAR1 agonist (e.g., thrombin) at a pre-determined EC80 concentration.
-
Data Recording: Immediately record the change in fluorescence intensity over time for 3-5 minutes.
-
Analysis: Calculate the peak fluorescence response for each well. Normalize the data to vehicle controls and plot the dose-response curve to determine the IC50 of SCH79797.
FAQ 6: I'm seeing high background or a low signal window in my calcium flux assay. What should I check?
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can dampen the response.
-
Dye Loading: Incomplete dye loading or excessive washing can lead to low signal. Conversely, incomplete de-esterification of the AM ester can lead to high background.
-
Agonist Concentration: Ensure your PAR1 agonist (e.g., thrombin) is used at a concentration that gives a robust signal (e.g., EC80) but is not saturating, as this makes inhibition difficult to detect.
-
DMSO Concentration: The final concentration of DMSO in the well should be consistent across all conditions and ideally below 0.5%, as higher levels can affect cell membranes.[7]
FAQ 7: My IC50 values for platelet aggregation are much higher than for calcium flux. Is this normal?
Yes, this is expected. Assays for thrombin-induced platelet aggregation often require higher concentrations of SCH79797 (IC50 ~3 µM) compared to cell-based calcium flux or ligand binding assays (IC50 ~70 nM).[1] This is because platelets have multiple activation pathways, and strong stimulation with thrombin can activate both PAR1 and PAR4, requiring more potent inhibition to block the overall aggregatory response.
Section 4: General High-Throughput Screening (HTS) Variability
For users running larger screens, systematic errors can be a major source of variability.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical guide to diagnosing sources of experimental variability.
FAQ 8: My results vary from plate to plate or show strange patterns within a plate. What could be the cause?
This often points to systematic errors rather than issues with the compound itself.
-
Edge Effects: Wells on the outer edges of a microplate are prone to faster evaporation and temperature fluctuations, leading to different results compared to inner wells.[7] Consider not using the outer rows/columns or ensuring a humidified incubation environment.
-
Reagent Instability: Are you using freshly thawed aliquots of key reagents (agonist, SCH79797) for each experiment? Repeated freeze-thaw cycles can degrade reagents.[7]
-
Instrumentation: Ensure the plate reader or liquid handler is properly calibrated. Systematic errors can be introduced by clogged dispenser tips or inconsistent detector sensitivity across the plate.[12]
-
Human Error: In manual or semi-automated workflows, slight variations in incubation times, pipetting technique, or the order in which reagents are added can introduce significant variability.[13] Standardizing the workflow is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual-mechanism antibiotic targets Gram-negative bacteria and avoids drug resistance | bioRxiv [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. info2.uqam.ca [info2.uqam.ca]
- 13. dispendix.com [dispendix.com]
Off-target effects of SCH79797 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SCH79797 in cellular assays. The information addresses common issues related to the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of SCH79797?
SCH79797 was initially developed as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in thrombosis and other cellular processes.[1][2][3] It competitively inhibits the binding of activating peptides to PAR1.[2]
Q2: I am observing effects in my cells that are inconsistent with PAR1 inhibition. What could be the cause?
SCH79797 is well-documented to have significant off-target effects that are independent of PAR1.[1][4][5] These off-target activities can lead to unexpected cellular phenotypes. It is crucial to consider these alternative mechanisms when interpreting your results.
Q3: What are the major known off-target effects of SCH79797?
The most prominent off-target effects of SCH79797 include:
-
Antibacterial Activity: It possesses a unique dual-mechanism antibacterial action against both Gram-positive and Gram-negative bacteria.[6][7][8][9] This is achieved by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and disrupting bacterial membrane integrity.[6][7][8]
-
Antiproliferative and Pro-apoptotic Effects: SCH79797 can inhibit cell proliferation and induce apoptosis in various mammalian cell lines.[1][2] These effects have been observed even in cells lacking PAR1, confirming a PAR1-independent mechanism.[1]
-
Alteration of Platelet Morphology and Function: Independent of PAR1, SCH79797 has been shown to alter platelet shape and function.[5]
Q4: Is SCH79797 cytotoxic to mammalian cells?
Yes, SCH79797 can exhibit cytotoxicity, particularly at higher concentrations.[4] Early reports indicated that the original compound killed human and bacterial cells at similar concentrations.[10] Therefore, it is essential to determine the optimal, non-toxic concentration range for your specific cell type and assay.
Troubleshooting Guide
Issue 1: Unexpected Inhibition of Cell Growth or Increased Cell Death
You are using SCH79797 as a PAR1 antagonist, but you observe a significant decrease in cell viability or an increase in apoptosis, even in your control cells that do not express PAR1.
Possible Cause: This is likely due to the PAR1-independent antiproliferative and pro-apoptotic off-target effects of SCH79797.[1]
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the concentration range where SCH79797 inhibits PAR1 without causing significant cytotoxicity in your specific cell line.
-
Use of a PAR1-null Control: If possible, use a cell line that does not express PAR1 (PAR1-null) as a negative control. Any effects observed in these cells can be attributed to off-target mechanisms.[1]
-
Orthogonal Approaches: To confirm that the observed phenotype is due to PAR1 inhibition, use a structurally different PAR1 antagonist or employ genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout PAR1.
-
Apoptosis Assays: To characterize the observed cell death, perform standard apoptosis assays such as Annexin V/PI staining or caspase activity assays.
Issue 2: Inconsistent or Unexplained Results in Bacterial Co-culture or Infection Models
You are studying host-pathogen interactions and using SCH79797 to inhibit PAR1 signaling in host cells, but you observe a direct impact on the bacteria.
Possible Cause: SCH79797 has potent, direct antibacterial activity.
Troubleshooting Steps:
-
Test for Direct Antibacterial Activity: Before conducting co-culture experiments, determine the Minimum Inhibitory Concentration (MIC) of SCH79797 for your bacterial strain of interest.
-
Select an Appropriate Concentration: Use SCH79797 at a concentration that is effective for PAR1 inhibition in your host cells but below the MIC for the bacteria, if possible.
-
Control for Antibacterial Effects: Include a control group with only bacteria and SCH79797 (without host cells) to quantify the direct antibacterial effect.
-
Consider Alternative PAR1 Antagonists: If the antibacterial activity interferes with your experimental goals, consider using a different PAR1 antagonist that lacks antibacterial properties, such as Vorapaxar.
Quantitative Data Summary
| Parameter | Target/Effect | Value | Cell Line/System | Reference |
| IC50 | PAR1 Binding | 70 nM | Human Platelets | [2][11] |
| Ki | PAR1 Binding | 35 nM | Human Platelets | [2][11] |
| IC50 | Thrombin-induced Platelet Aggregation | 3 µM | Human Platelets | [2][11] |
| ED50 | Growth Inhibition | 75 nM | NIH 3T3 cells | [1][2] |
| ED50 | Growth Inhibition | 81 nM | HEK 293 cells | [1][2] |
| ED50 | Growth Inhibition | 116 nM | A375 cells | [1][2] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Resazurin-based Viability Assay
This protocol is a general guideline for assessing the cytotoxicity of SCH79797 in a mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
SCH79797 stock solution (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
96-well clear-bottom black plates
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SCH79797 in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of SCH79797. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the vehicle control and plot the cell viability against the log of the SCH79797 concentration to determine the IC50 value.
Visualizations
Caption: Dual signaling pathways of SCH79797.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PAR1 antagonist, SCH79797, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 9. biorxiv.org [biorxiv.org]
- 10. reddit.com [reddit.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Stability of SCH79797 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the stability of SCH79797 in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for SCH79797?
A1: SCH79797 is most commonly dissolved in dimethyl sulfoxide (DMSO) for stock solutions. It is also soluble in ethanol. For long-term stability, it is crucial to store the solid compound and its stock solutions under appropriate conditions to minimize degradation.
Q2: My SCH79797 solution has turned a different color. What does this indicate?
A2: A change in the color of your SCH79797 solution is a potential indicator of chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is highly recommended to assess the integrity of the compound before proceeding with your experiments.
Q3: I observed precipitation in my SCH79797 stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. To address this, ensure the chosen solvent is appropriate for your storage temperature. When thawing, do so slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use. To avoid this issue, it is best to prepare single-use aliquots to prevent repeated freeze-thaw cycles.
Q4: How can I determine if my SCH79797 is degrading in my experimental medium?
A4: To confirm if your SCH79797 is degrading in your assay medium, you can perform a time-course experiment. This involves measuring the activity or concentration of your inhibitor at different time points after its addition to the medium. A decrease in activity or concentration over time suggests instability. A more definitive assessment can be achieved by using a stability-indicating analytical method like HPLC.
Q5: What is the primary mechanism of action for SCH79797?
A5: SCH79797 is a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR).[1] It functions by competitively inhibiting the binding of the PAR1 tethered ligand that is unmasked upon proteolytic cleavage of the receptor's N-terminus by proteases like thrombin.[1][2] This inhibition blocks downstream signaling pathways.[1] Some studies have also reported PAR1-independent effects of SCH79797, particularly at higher concentrations, which may include inhibition of cell proliferation and induction of apoptosis.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Activity in Experiments
This is a common issue that can often be traced back to the degradation of SCH79797 in solution.
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Storage: Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. - Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and can absorb water, which may accelerate degradation. - Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. |
| Instability in Aqueous Buffers | - pH Sensitivity: The stability of compounds with a quinazoline core can be pH-dependent.[5] If your experimental buffer is acidic or alkaline, consider performing a pilot stability study at that pH. - Hydrolysis: Quinazoline derivatives can be susceptible to hydrolysis.[5] Prepare fresh dilutions in your aqueous buffer immediately before use. |
| Precipitation from Solution | - Solubility Limit: Ensure the final concentration of SCH79797 in your aqueous experimental medium does not exceed its solubility limit. If precipitation is observed, consider reducing the final concentration. - DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration. |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)
The presence of new peaks in your analytical run is a strong indicator of degradation.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | - Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by exposing your SCH79797 solution to stress conditions such as acid, base, oxidation, heat, and light.[5] This will help in identifying potential degradation products. - Peak Identification: Use a mass spectrometer (LC-MS) to get mass information on the new peaks to help elucidate the structure of the degradation products. |
| Contamination | - Solvent and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing contaminants that could react with SCH79797 or interfere with the analysis. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for SCH79797 based on publicly available vendor information.
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | - | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | Ethanol | -80°C | Up to 1 year |
| Stock Solution | Ethanol | -20°C | Up to 1 month |
Note: This information is for guidance only. It is strongly recommended to perform your own stability assessment for your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Preparing SCH79797 Stock Solutions
This protocol provides a standardized method for preparing stock solutions to ensure consistency.[6][7][8][9]
-
Weighing: Accurately weigh the desired amount of SCH79797 powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but prolonged exposure to heat should be avoided.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Assessing SCH79797 Stability by HPLC
This protocol outlines a general approach to conduct a preliminary stability study of your SCH79797 solution using High-Performance Liquid Chromatography (HPLC).[10][11][12]
-
Prepare a Fresh Solution: Prepare a fresh solution of SCH79797 in your solvent or experimental buffer at a known concentration.
-
Initial Analysis (Time Zero): Immediately inject an aliquot of the fresh solution into the HPLC system to obtain the initial peak area and purity of SCH79797. This will serve as your baseline (T=0).
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, etc.).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of the SCH79797 peak at each time point to the T=0 value. A decrease in the main peak area, often accompanied by the appearance of new peaks, indicates degradation. The percentage of SCH79797 remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%
Visualizations
Caption: Experimental workflow for assessing SCH79797 stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. unmc.edu [unmc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Making and diluting stock solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Addressing low resistance frequency with SCH79797
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SCH79797 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SCH79797?
SCH79797 is a dual-mechanism antibiotic that targets both Gram-positive and Gram-negative bacteria.[1][2] Its unique mode of action involves two independent cellular targets: the disruption of bacterial membrane integrity and the inhibition of folate metabolism.[1][2] This dual-targeting approach is credited with its characteristic low frequency of associated resistance.[1]
Q2: What is the observed frequency of resistance to SCH79797?
The frequency of resistance to SCH79797 is undetectably low.[1][2] In laboratory studies, researchers were unable to isolate stable SCH79797-resistant mutants even after plating approximately 10⁸ CFU of MRSA USA300 on agar containing four times the minimum inhibitory concentration (MIC).[1][2] Furthermore, serial passaging of S. aureus MRSA USA300 and A. baumannii in the presence of sub-lethal concentrations of SCH79797 for 25 days did not result in the emergence of resistant mutants.[1]
Q3: Is SCH79797 effective against both Gram-positive and Gram-negative bacteria?
Yes, SCH79797 has demonstrated broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including clinically important pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1]
Q4: How does SCH79797 disrupt the bacterial membrane?
SCH79797 is understood to directly activate the bacterial mechanosensitive channel of large conductance (MscL), which acts as an osmotic emergency valve.[3][4] This activation leads to membrane permeabilization, disrupting the cell's integrity.[3][4]
Q5: What is the role of the different chemical moieties of SCH79797?
The pyrroloquinazolinediamine core of SCH79797 is responsible for targeting dihydrofolate reductase (DHFR), thereby inhibiting folate synthesis. The isopropylbenzene and cyclopropyl side groups are thought to contribute to the disruption of membrane polarization and permeability.[1]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of SCH79797 solution (protect from light, store at the recommended temperature). Prepare fresh stock solutions for each experiment. |
| Inaccurate Concentration | Verify the initial concentration of the SCH79797 stock solution. Use a calibrated spectrophotometer if possible. |
| Bacterial Strain Variability | Confirm the identity and purity of the bacterial strain. Passage the strain from a fresh culture before each experiment. |
| High Inoculum Density | Ensure the bacterial inoculum is prepared to the recommended density (e.g., McFarland standard). A higher than expected cell density can lead to artificially high MICs. |
| Media Composition | Certain components in the growth media may interfere with the activity of SCH79797. If possible, test in a different recommended medium. |
Issue 2: Observation of potential resistant colonies.
| Possible Cause | Troubleshooting Step |
| Spontaneous Mutation (Highly Unlikely) | Given the extremely low frequency of resistance, it is crucial to confirm if the observed colonies are true resistants. Subculture the colonies and re-test their MIC for SCH79797. Perform at least three independent replicates. |
| Heteroresistance | The bacterial population may contain a subpopulation with higher tolerance. Analyze the population for heterogeneity. |
| Contamination | Streak the colonies on selective and non-selective agar to check for contamination with a different, inherently resistant organism. |
| Experimental Artifact | Ensure even spreading of the bacterial lawn and proper diffusion of the compound in agar-based assays. Check for "edge effects" on plates. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Variations in Incubation Conditions | Ensure consistent temperature, humidity, and atmospheric conditions (e.g., CO2) for all replicates. |
| Inconsistent Inoculum Preparation | Prepare a single master inoculum for all replicates in an experiment to minimize variability. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates or fill them with sterile media. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of SCH79797 against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | lptD4213 | 1 |
| Acinetobacter baumannii | ATCC 17978 | 2 |
| Staphylococcus aureus (MRSA) | USA300 | 4 |
| Enterococcus faecalis | V583 | 4 |
| Bacillus subtilis | PY79 | 1 |
| Neisseria gonorrhoeae | ATCC 49226 | 1 |
| Data compiled from publicly available research.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of SCH79797 Stock Solution: Dissolve SCH79797 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies and inoculate into a suitable broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the SCH79797 stock solution to the first well and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a further 2-fold dilution of the compound.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in broth (no SCH79797).
-
Negative Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of SCH79797 that completely inhibits visible growth of the organism.
Visualizations
Caption: Dual mechanism of action of SCH79797.
Caption: Troubleshooting workflow for high MIC values.
References
Technical Support Center: Optimizing High-Throughput Screening with SCH79797
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SCH79797 in high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SCH79797?
SCH79797 is a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2][3] It competitively inhibits the binding of activating ligands, such as thrombin, to PAR1, thereby blocking downstream signaling pathways.[3]
Q2: What are the known off-target effects of SCH79797?
Beyond its PAR1 antagonism, SCH79797 has been identified as a broad-spectrum antibiotic with a dual mechanism of action against bacteria.[4][5] It inhibits dihydrofolate reductase and disrupts bacterial cell membrane integrity.[4][5] Additionally, at certain concentrations, it can induce antiproliferative and pro-apoptotic effects that are independent of PAR1.[6][7]
Q3: What is the recommended solvent for preparing SCH79797 stock solutions?
SCH79797 is soluble in dimethyl sulfoxide (DMSO) up to 50 mM and in ethanol up to 5 mM.[1] For HTS applications, DMSO is the most commonly used solvent. It is crucial to use fresh, high-quality DMSO to avoid solubility issues.[8]
Q4: At what concentration is SCH79797 typically effective?
The effective concentration of SCH79797 is assay-dependent. For PAR1 antagonism, the IC50 is approximately 70 nM.[1][3] For inhibition of thrombin-induced platelet aggregation, the IC50 is around 3 µM.[3] In antibacterial assays, significant growth impairment of E. coli is observed starting at 1 µM, with bactericidal effects at 10-100 µM.[9]
Troubleshooting Guides
Problem 1: Compound Precipitation in Assay Plates
Possible Cause: Poor solubility of SCH79797 in the final assay buffer. Solution:
-
Decrease Final Compound Concentration: Test a lower concentration range of SCH79797 in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the assay well is at a level that maintains compound solubility without affecting cell health or assay performance (typically ≤ 0.5%).
-
Pre-dilution Strategy: Perform serial dilutions of the SCH79797 stock in 100% DMSO before the final dilution into the aqueous assay buffer. This can help prevent precipitation upon contact with the aqueous environment.
-
Solubility Enhancers: Consider the use of solubility-enhancing agents in your assay buffer, such as non-ionic surfactants (e.g., Pluronic F-127), if compatible with your assay system.
Problem 2: High Cytotoxicity Observed Across All Concentrations
Possible Cause: SCH79797 can exhibit cytotoxicity at higher concentrations.[6][7] Solution:
-
Determine the Cytotoxic Threshold: Perform a dose-response cytotoxicity assay to determine the concentration at which SCH79797 becomes toxic to your specific cell line. A detailed protocol is provided below.
-
Adjust Concentration Range: Based on the cytotoxicity data, adjust the screening concentration of SCH79797 to a range that is non-toxic yet still effective for your primary target.
-
Reduce Incubation Time: If possible for your assay, reduce the incubation time of the cells with the compound to minimize cytotoxic effects.
-
Control for PAR1-Independent Effects: Be aware that the observed cytotoxicity may be a PAR1-independent effect of the compound.[6]
Problem 3: Inconsistent or Non-reproducible Assay Results
Possible Cause: Variability in experimental conditions or compound handling. Solution:
-
Ensure Consistent Compound Preparation: Always prepare fresh dilutions of SCH79797 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Automated Liquid Handling: Utilize automated liquid handlers for compound dispensing to minimize variability between wells and plates.
-
Quality Control of Assay Plates: Include appropriate controls on every assay plate, such as positive controls (agonist alone), negative controls (vehicle alone), and a dose-response of a known inhibitor.
-
Monitor Cell Health: Regularly monitor the health and confluency of your cell stocks to ensure consistency between experiments.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| PAR1 Antagonism (IC50) | 70 nM | [3H]haTRAP binding | [1][3] |
| Thrombin-Induced Platelet Aggregation (IC50) | 3 µM | Human Platelets | [3] |
| Growth Inhibition (ED50) - NIH 3T3 cells | 75 nM | NIH 3T3 cells | [3][6] |
| Growth Inhibition (ED50) - HEK 293 cells | 81 nM | HEK 293 cells | [3][6] |
| Growth Inhibition (ED50) - A375 cells | 116 nM | A375 cells | [3][6] |
| Antibacterial Activity (E. coli growth impairment) | Starts at 1 µM | Escherichia coli | [9] |
| Antibacterial Activity (E. coli bactericidal) | 10 - 100 µM | Escherichia coli | [9] |
| Solubility in DMSO | up to 50 mM | N/A | [1] |
| Solubility in Ethanol | up to 5 mM | N/A | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening Workflow for SCH79797
This protocol outlines a general workflow for an HTS campaign using SCH79797 as a control or screening compound.
-
Compound Plate Preparation:
-
Prepare a stock solution of SCH79797 in 100% DMSO (e.g., 10 mM).
-
Using an acoustic liquid handler, create serial dilutions of the SCH79797 stock in an intermediate plate.
-
Transfer a small volume (e.g., 50-100 nL) of the diluted compounds to the final 384- or 1536-well assay plates.
-
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in the appropriate assay medium to the desired density.
-
Dispense the cell suspension into the assay plates containing the pre-spotted compound using a multi-drop dispenser.
-
-
Incubation:
-
Incubate the assay plates for the predetermined time at the appropriate temperature and CO2 concentration.
-
-
Agonist Addition (for antagonist screening):
-
Prepare the PAR1 agonist (e.g., thrombin or a specific peptide agonist) at the desired concentration in assay buffer.
-
Add the agonist solution to the assay plates.
-
-
Signal Detection:
-
After the appropriate incubation time with the agonist, add the detection reagent (e.g., a calcium-sensitive dye for GPCR activation or a substrate for a reporter gene).
-
Read the plates on a suitable plate reader (e.g., a fluorescence or luminescence reader).
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls on each plate.
-
Calculate the percent inhibition for each concentration of SCH79797.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay using Resazurin
This assay determines the concentration at which SCH79797 is toxic to the cells used in the primary screen.
-
Plate Preparation: Follow step 1 of the HTS workflow to prepare plates with a serial dilution of SCH79797.
-
Cell Seeding: Seed cells into the prepared plates at the same density as the primary assay.
-
Incubation: Incubate the plates for the same duration as the primary HTS assay.
-
Resazurin Addition:
-
Prepare a stock solution of resazurin (e.g., 1 mg/mL in PBS) and dilute it in the cell culture medium to a final working concentration (e.g., 10 µg/mL).
-
Add the resazurin solution to each well.
-
-
Incubation and Reading:
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the fluorescence of the resorufin product (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Normalize the fluorescence values to the vehicle control (100% viability) and a positive control for cell death (e.g., a high concentration of a known cytotoxic compound, 0% viability).
-
Plot the percent viability against the log of the SCH79797 concentration and determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: PAR1 signaling pathway and inhibition by SCH79797.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SCH-79797 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
SCH79797 toxicity in mammalian cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SCH79797 in mammalian cell line experiments. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.
Troubleshooting Guides
Researchers may encounter variability in the cytotoxic effects of SCH79797. This guide provides a structured approach to identifying and resolving common issues.
Quantitative Data Summary: SCH79797 Cytotoxicity
The following table summarizes the reported cytotoxic and anti-proliferative effects of SCH79797 across various mammalian cell lines. This data can be used as a baseline for expected outcomes.
| Cell Line | Assay Type | Endpoint | Concentration/ED50/IC50 | Observed Effect |
| NIH 3T3 | Proliferation | Growth Inhibition | ED50: 75 nM | Inhibition of serum-stimulated p44/p42 MAPK activation at low concentrations; induction of apoptosis at higher concentrations.[1][2] |
| HEK 293 | Proliferation | Growth Inhibition | ED50: 81 nM | Concentration-dependent interference with cell growth.[1] |
| A375 | Proliferation | Growth Inhibition | ED50: 116 nM | Interference with cell growth in a concentration-dependent manner.[1] |
| A10 | Apoptosis | - | - | Induced apoptosis of smooth muscle cells.[3] |
| PAR1 null mouse embryonic fibroblasts | Proliferation/Apoptosis | Growth Inhibition/Apoptosis | > 100 nmol/L | Antiproliferative and pro-apoptotic effects observed, indicating a PAR1-independent mechanism.[1][2] |
Experimental Workflow for Troubleshooting Unexpected Cytotoxicity
If you observe higher or lower than expected cytotoxicity, follow this workflow to diagnose the issue.
References
- 1. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SCH79797, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying experimental protocols for SCH79797 derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Protease-Activated Receptor 1 (PAR1) antagonist, SCH79797, and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCH79797?
A1: SCH79797 is a potent and selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1).[1][2][3][4] It functions by competitively inhibiting the binding of agonists like thrombin to the receptor, thereby blocking downstream signaling pathways.[1] Thrombin is a key mediator in blood coagulation and activates PAR1 through proteolytic cleavage of its N-terminus.[5][6]
Q2: I'm observing unexpected antibacterial activity in my cell culture. Is this a known effect of SCH79797?
A2: Yes, this is a well-documented, PAR1-independent effect. SCH79797 exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria.[7][8][9][10] This occurs through a dual-mechanism of action: it inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate metabolism, and simultaneously compromises the integrity of the bacterial cell membrane.[3][4][7] This dual action is also associated with a very low frequency of bacterial resistance.[7][8]
Q3: My results with SCH79797 differ significantly from those with other PAR1 antagonists like Vorapaxar. Why?
A3: The discrepancy likely arises from the significant PAR1-independent effects of SCH79797. For instance, its ability to enhance neutrophil killing and its direct antibiotic effects are not observed with the newer generation PAR1 antagonist, Vorapaxar.[11][12] Furthermore, SCH79797 has been shown to induce apoptosis and inhibit cell proliferation in a manner that is independent of PAR1 antagonism.[5]
Q4: What is the best way to dissolve and store SCH79797?
A4: SCH79797 dihydrochloride has specific solubility limits in common laboratory solvents. Stock solutions should be prepared according to the manufacturer's datasheet. For example, it is soluble up to 50 mM in fresh DMSO and 5 mM in ethanol.[3][4] It is insoluble in water.[2] For storage, it is recommended to desiccate the powder at room temperature.[3][4] Stock solutions in DMSO can be stored for up to one year at -80°C or one month at -20°C; however, repeated freeze-thaw cycles should be avoided.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for SCH79797 based on published literature.
Table 1: In Vitro Efficacy and Potency of SCH79797
| Parameter | Description | Value | Cell/Assay Type |
| IC₅₀ | PAR1 Ligand Binding | 70 nM | Inhibition of [³H]haTRAP binding |
| Kᵢ | PAR1 Ligand Binding | 35 nM | Inhibition of [³H]haTRAP binding |
| IC₅₀ | Platelet Aggregation | 3 µM | Thrombin-induced |
| ED₅₀ | Growth Inhibition | 75 nM | NIH 3T3 cells |
| ED₅₀ | Growth Inhibition | 81 nM | HEK 293 cells |
| ED₅₀ | Growth Inhibition | 116 nM | A375 cells |
Data sourced from[1].
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) |
| DMSO | 50 mM |
| Ethanol | 5 mM |
Signaling and Workflow Diagrams
Below are diagrams illustrating key pathways and workflows relevant to experiments with SCH79797.
Troubleshooting Guide
Q5: Problem - My PAR1 inhibition assay shows high variability and inconsistent IC₅₀ values.
A5: Inconsistent results in protease-based assays can stem from several factors. Follow this troubleshooting workflow to identify the issue.
Q6: Problem - I am observing significant cytotoxicity that doesn't correlate with PAR1 expression in my cell lines.
A6: This is a known characteristic of SCH79797. The compound can induce apoptosis and inhibit cell proliferation through mechanisms that are independent of PAR1.[5] Studies have shown that these effects are observed even in embryonic fibroblasts derived from PAR1 null mice.[5]
-
Recommendation: To distinguish between on-target (PAR1-mediated) and off-target cytotoxicity, include a control cell line that does not express PAR1. If significant cell death persists in the PAR1-null line, your observations are likely due to these known off-target effects.
Q7: Problem - My compound appears to precipitate out of solution during the experiment.
A7: Poor aqueous solubility is a common challenge with small molecules. SCH79797 is insoluble in water.[2] While it is soluble in organic solvents like DMSO, adding it to an aqueous assay buffer can cause it to precipitate, especially at higher concentrations.
-
Recommendations:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent effects and maintain solubility.
-
Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.01%), in your assay buffer to help maintain compound solubility.
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment.
-
Detailed Experimental Protocols
Protocol 1: PAR1 Antagonism Assay (Calcium Flux)
This protocol outlines a method to measure the antagonistic effect of SCH79797 derivatives on PAR1 activation by monitoring changes in intracellular calcium concentration.
-
Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Prepare a fluorescent calcium indicator (e.g., Fluo-4 AM) loading solution in assay buffer as per the manufacturer's instructions.
-
Agonist Solution: Prepare a 2X working solution of a PAR1 agonist (e.g., Thrombin or TRAP-6) in assay buffer.
-
Compound Dilutions: Prepare a serial dilution of SCH79797 or its derivatives in assay buffer.
-
-
Cell Preparation:
-
Plate PAR1-expressing cells (e.g., HEK 293, A375) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Remove growth media and add the calcium indicator dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add the prepared compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity at the appropriate excitation/emission wavelengths for the chosen dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the 2X agonist solution into the wells and continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence intensity for each well.
-
Normalize the data relative to positive (agonist only) and negative (buffer only) controls.
-
Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (WST-1)
This protocol measures the effect of SCH79797 derivatives on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
Assay Measurement:
-
Add 10 µL of a cell proliferation reagent like WST-1 to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration to determine the ED₅₀ (or IC₅₀) for growth inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SCH 79797 dihydrochloride | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCH-79797 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antibacterial Mechanisms: SCH79797 vs. Trimethoprim
In the landscape of antimicrobial research, understanding the precise mechanisms of action is paramount for the development of effective therapeutics and for combating the growing threat of antibiotic resistance. This guide provides a detailed, objective comparison of two antibacterial compounds: SCH79797, a novel dual-mechanism agent, and trimethoprim, a classic antibiotic. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Overview of Mechanisms of Action
SCH79797: A Dual-Targeting Antibiotic
SCH79797 is a potent bactericidal compound that exhibits a unique dual-targeting mechanism of action, making it effective against both Gram-positive and Gram-negative bacteria with an undetectably low frequency of resistance.[1][2] Its antibacterial activity stems from two independent and simultaneous attacks on essential bacterial processes:
-
Inhibition of Folate Metabolism: The pyrroloquinazolinediamine core of SCH79797 competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[1] This action is similar to that of trimethoprim.
-
Disruption of Bacterial Membrane Integrity: The isopropylbenzene group of SCH79797 specifically targets the bacterial membrane, leading to the dissipation of membrane potential and increased permeability.[1] This membrane-disrupting effect is independent of its DHFR inhibition.[1]
This dual-mechanism approach is significant because it is less likely to be overcome by a single-point mutation, a common route for antibiotic resistance.[1]
Trimethoprim: A Classic Dihydrofolate Reductase Inhibitor
Trimethoprim is a well-established bacteriostatic antibiotic that has been in clinical use for decades.[3][4] Its mechanism of action is highly specific:
-
Selective Inhibition of Dihydrofolate Reductase (DHFR): Trimethoprim acts as a competitive inhibitor of bacterial DHFR.[5][6][7] It binds to the active site of the enzyme, preventing the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[3][6] THF is a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[4][8]
Trimethoprim exhibits a high degree of selectivity, binding to bacterial DHFR with an affinity that is thousands of times greater than its affinity for the human equivalent, which accounts for its favorable safety profile.[3][4] However, its single-target mechanism has led to the emergence and spread of resistance, primarily through mutations in the DHFR enzyme.[5]
Comparative Data
The following tables summarize the key characteristics and quantitative data for SCH79797 and trimethoprim based on available experimental evidence.
Table 1: General Characteristics of SCH79797 and Trimethoprim
| Feature | SCH79797 | Trimethoprim |
| Primary Target(s) | Dihydrofolate Reductase (FolA), Bacterial Membrane | Dihydrofolate Reductase (DHFR) |
| Mechanism of Action | Dual: Folate synthesis inhibition and membrane disruption | Single: Folate synthesis inhibition |
| Spectrum of Activity | Broad (Gram-positive and Gram-negative)[1][2] | Broad (most Gram-positive aerobic cocci and some Gram-negative aerobic bacilli)[5][7] |
| Bactericidal/Bacteriostatic | Bactericidal[1][2] | Bacteriostatic (often bactericidal in combination with sulfamethoxazole)[6] |
| Resistance Frequency | Undetectably low[1][2] | Increasing due to chromosomal mutations and acquisition of resistant DHFR genes[5][6] |
Table 2: Quantitative Comparison of Inhibitory Activity
| Parameter | SCH79797 | Trimethoprim |
| E. coli DHFR (FolA) Inhibition | Reduces enzyme activity[1] | Reduces enzyme activity[1] |
| MIC against E. coli NCM3722 | 13.9 µg/mL | 0.15 µg/mL |
| Effect on Membrane Potential | Disrupts membrane potential and permeability[1] | No significant change in membrane potential[1] |
Signaling and Action Pathways
The diagrams below, generated using the DOT language, illustrate the distinct mechanisms of action for each compound.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Trimethoprim - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 5. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 8. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAR1 Inhibitors: SCH79797 vs. Alternatives
Introduction
Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR), is a primary mediator of thrombin-induced platelet activation and plays a crucial role in thrombosis and hemostasis.[1][2] Thrombin, a serine protease, cleaves the N-terminus of PAR1 to unmask a tethered ligand, which then activates the receptor, initiating downstream signaling cascades that lead to platelet aggregation.[2][3][4] Given its central role, PAR1 has become a significant therapeutic target for the development of antiplatelet agents.[5][6] This guide provides an objective comparison of SCH79797, a potent PAR1 antagonist, with other notable PAR1 inhibitors, Vorapaxar and Atopaxar, supported by experimental data and detailed methodologies.
Mechanism of Action Overview
PAR1 antagonists function by preventing the activation of the receptor by its tethered ligand. Vorapaxar and Atopaxar are competitive, reversible inhibitors that bind to the PAR1 receptor, blocking thrombin-mediated activation.[7][8][9] SCH79797 is also a highly potent and selective nonpeptide PAR1 antagonist.[10] However, a key distinction of SCH79797 is its documented off-target effects. Research has shown that SCH79797 can induce antiproliferative and pro-apoptotic effects independent of PAR1 antagonism.[1] Furthermore, it possesses a unique dual-targeting antibacterial mechanism, inhibiting folate metabolism and disrupting bacterial membrane integrity, an activity not associated with other PAR1 inhibitors.[11][12]
Comparative Performance Data
The efficacy of PAR1 inhibitors is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve 50% inhibition of the target, providing a measure of potency.
| Inhibitor | Target/Assay | Ki Value | IC50 Value | Reference(s) |
| SCH79797 | [3H]haTRAP Binding to PAR1 | 35 nM | 70 nM | [10] |
| Thrombin-Induced Platelet Aggregation | - | 3 µM | [10] | |
| Vorapaxar | PAR-1 | 8.1 nM | - | [13][14][15] |
| Thrombin-Induced Platelet Aggregation | - | 47 nM | [13][14][15] | |
| haTRAP-Induced Platelet Aggregation | - | 25 nM | [13][14][15] | |
| Atopaxar | haTRAP Binding to PAR-1 | - | 19 nM | [16] |
haTRAP: high-affinity thrombin receptor-activating peptide
Visualizing the PAR1 Signaling Pathway
The activation of PAR1 by thrombin initiates a complex signaling cascade. The diagram below illustrates this pathway and the point of intervention for PAR1 antagonists.
Caption: PAR1 signaling cascade and inhibitor point of action.
Experimental Protocols
The characterization of PAR1 inhibitors involves a series of standardized in vitro assays to determine their potency, selectivity, and functional effects.
Radioligand Binding Assay
This assay quantifies the affinity of an inhibitor for the PAR1 receptor.
-
Objective: To determine the IC50 and Ki of the inhibitor for PAR1.
-
Methodology:
-
Human platelet membranes expressing PAR1 are prepared.
-
A constant concentration of a radiolabeled PAR1 agonist, such as [3H]haTRAP (high-affinity thrombin receptor-activating peptide), is incubated with the platelet membranes.
-
Increasing concentrations of the test inhibitor (e.g., SCH79797) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered to separate bound from unbound radioligand.
-
The radioactivity of the filter-bound complex is measured using liquid scintillation counting.
-
The IC50 value is calculated as the concentration of inhibitor that displaces 50% of the radioligand. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[10][16]
-
Platelet Aggregation Assay
This functional assay measures the ability of an inhibitor to prevent platelet aggregation induced by a PAR1 agonist.
-
Objective: To assess the functional antagonism of PAR1-mediated platelet aggregation.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
The test inhibitor is pre-incubated with the PRP at various concentrations.
-
A PAR1 agonist, such as thrombin or thrombin receptor agonist peptide (TRAP), is added to induce aggregation.[7][13]
-
The change in light transmission is recorded over time to measure the extent of aggregation.
-
The IC50 is determined as the inhibitor concentration that reduces agonist-induced aggregation by 50%.
-
Selectivity Assessment: The assay is repeated using non-PAR1 agonists like ADP or collagen to ensure the inhibitor is specific to the PAR1 pathway.[8][17]
-
Intracellular Calcium Mobilization Assay
This assay measures a key downstream signal of PAR1 activation.
-
Objective: To measure the functional inhibition of PAR1 signaling in a cellular context.
-
Methodology:
-
Cells expressing PAR1 (e.g., human coronary artery smooth muscle cells or HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[14][15]
-
Cells are pre-incubated with varying concentrations of the PAR1 inhibitor.
-
A PAR1 agonist (e.g., thrombin) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer or fluorescence microscope.
-
The inhibitory effect is quantified by the reduction in the agonist-induced calcium signal.
-
Workflow for PAR1 Inhibitor Evaluation
The process of characterizing a novel PAR1 inhibitor follows a logical progression from initial binding studies to functional and selectivity assays.
Caption: Standard experimental workflow for PAR1 inhibitor analysis.
Logical Comparison of Inhibitors
While all three compounds are potent PAR1 antagonists, SCH79797 exhibits a unique pharmacological profile due to its additional biological activities.
Caption: Key feature comparison of PAR1 inhibitors.
Conclusion
Vorapaxar and Atopaxar are highly selective, competitive antagonists of PAR1, designed specifically for antiplatelet therapy.[7][9] Their mechanism is confined to blocking the thrombin-PAR1 signaling axis. In contrast, SCH79797, while also a potent PAR1 antagonist, exhibits a more complex pharmacological profile. Its ability to induce apoptosis and inhibit cell proliferation through PAR1-independent pathways, along with its distinct dual-mechanism antibacterial activity, sets it apart.[1][12] These additional properties suggest that while SCH79797 is a valuable tool for studying PAR1, its potential therapeutic applications and off-target effects may differ significantly from more targeted inhibitors like Vorapaxar and Atopaxar. Researchers should consider these multifaceted effects when selecting an inhibitor for their specific experimental context.
References
- 1. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of SCH79797: A Standalone Powerhouse with Potential for Synergistic Combinations
For the Attention of Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial strategies, the dual-mechanism antibiotic SCH79797 and its derivative, Irresistin-16, have emerged as promising candidates. This guide provides a comprehensive comparison of SCH79797's efficacy, particularly focusing on its intrinsic dual-action which surpasses traditional combination therapies that mimic its mechanisms. Furthermore, we explore the theoretical potential for synergistic combinations with other antibiotic classes and provide detailed experimental protocols for evaluating such interactions.
SCH79797: A Dual-Threat to Bacteria
SCH79797 exhibits a unique dual-targeting mechanism of action, making it a potent bactericidal agent against both Gram-positive and Gram-negative bacteria.[1][2] Its modes of action are:
-
Inhibition of Folate Metabolism: SCH79797 targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This disruption halts the production of essential precursors for DNA, RNA, and protein synthesis.[1]
-
Disruption of Bacterial Membrane Integrity: The compound also compromises the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.[1]
This two-pronged attack is significant because it is inherently more powerful than the co-administration of two separate drugs that target these pathways individually.[1]
Comparative Efficacy: SCH79797 vs. Mimicked Combination Therapies
Studies have demonstrated that SCH79797 is more effective at killing persistent forms of bacteria than combination treatments with antibiotics that replicate its dual mechanisms. For instance, SCH79797 has been shown to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA) persister cells, a context where a combination of a folate inhibitor and a membrane-disrupting agent fails.[1][2]
| Treatment | Bacterial Strain | Outcome | Reference |
| SCH79797 | MRSA USA300 | Robust killing of persister cells. | [1] |
| Trimethoprim + Nisin (Combination) | MRSA USA300 | Unable to kill persister cells; antagonistic interactions observed. | [2] |
| Trimethoprim + Daptomycin (Combination) | MRSA USA300 | Unable to kill persister cells. | [1] |
| Daptomycin (Monotherapy) | MRSA USA300 | No reduction in the number of colony-forming units (CFUs) of persister cells. | [1] |
Theoretical Potential for Synergy with Other Antibiotic Classes
While direct experimental data on the combination of SCH79797 with a wide array of conventional antibiotics is limited, its known mechanisms of action suggest a strong potential for synergistic interactions. The general principle of antibiotic synergy often involves combining a cell wall or membrane-active agent with an antibiotic that targets an intracellular process. By disrupting the bacterial membrane, SCH79797 could facilitate the entry of other antibiotics, thus enhancing their efficacy.
-
With β-Lactams (e.g., Penicillins, Cephalosporins): β-lactams inhibit cell wall synthesis. The membrane disruption caused by SCH79797 could potentially enhance the access of β-lactams to their penicillin-binding protein targets.
-
With Aminoglycosides (e.g., Gentamicin, Tobramycin): Aminoglycosides inhibit protein synthesis by binding to the ribosome. Their entry into bacterial cells is a critical, often limiting, step. The membrane-permeabilizing effect of SCH79797 could significantly increase the intracellular concentration of aminoglycosides, leading to a potent synergistic effect.
-
With Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Fluoroquinolones inhibit DNA replication. Similar to aminoglycosides, their efficacy is dependent on reaching their intracellular targets. Enhanced membrane permeability by SCH79797 could lead to increased fluoroquinolone efficacy.
Experimental Protocols for Assessing Synergy
To quantitatively assess the potential synergistic effects of SCH79797 in combination with other antibiotics, the following standard in vitro methods are recommended.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of SCH79797 and the antibiotic to be tested at concentrations significantly higher than their minimum inhibitory concentrations (MICs).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Typically, serial dilutions of SCH79797 are made along the y-axis, and serial dilutions of the second antibiotic are made along the x-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC of each antibiotic alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time.
Methodology:
-
Preparation of Cultures: A logarithmic-phase bacterial culture is diluted to a standardized starting inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium.
-
Addition of Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC). A growth control without any antibiotic is included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFUs) is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizing Mechanisms and Workflows
Caption: Dual mechanism of SCH79797 targeting both the bacterial membrane and folate synthesis.
Caption: Standard experimental workflows for determining antibiotic synergy.
References
Unraveling the True Dual-Targeting Mechanism of SCH79797: A Comparative Guide
An Important Clarification on the Mechanism of Action of SCH79797
Initial hypotheses surrounding SCH79797 identified it as a dual-targeting agent of protease-activated receptor 1 (PAR1) and apoptosis-inducing factor (AIF). However, comprehensive and more recent investigations have redefined its mechanism of action. It is now understood that SCH79797 functions as a potent dual-mechanism antibiotic. This guide will objectively compare the validated antibiotic performance of SCH79797 with relevant alternatives, supported by experimental data, and will also briefly address its previously considered role as a PAR1 antagonist.
The Validated Dual-Targeting Antibiotic Mechanism of SCH79797
SCH79797 exhibits a unique bactericidal action by simultaneously targeting two independent and essential cellular processes in both Gram-positive and Gram-negative bacteria: folate metabolism and bacterial membrane integrity. This dual-action approach is significant as it has been shown to circumvent the development of drug resistance.
Signaling Pathway of SCH79797's Dual Antibiotic Action
Caption: Dual antibiotic mechanism of SCH79797.
Performance Comparison of SCH79797 with Antibiotic Alternatives
The efficacy of SCH79797 is best understood when compared to single-target antibiotics and their combinations. The primary alternatives for comparison are Trimethoprim , which inhibits dihydrofolate reductase (DHFR), and membrane-disrupting agents like Nisin and Polymyxin B .
Quantitative Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values (in µg/mL) of SCH79797 and its alternatives against a panel of clinically relevant bacteria. Lower MIC values indicate higher potency.
| Antibiotic/Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Acinetobacter baumannii |
| SCH79797 | 1 - 6.3 | 1 - 10 | > Max Conc. Tested | ~1 |
| Trimethoprim | ~0.5 - 2 | ~0.12 - 2 | > 1024 | 16 - 256 |
| Nisin | 16 | 2 - 256 | 64 | > 128 |
| Polymyxin B | ≤ 0.5 - 2 | > 128 | 0.5 - 2 | 0.25 - 2 |
| Trimethoprim + Nisin | - | Antagonistic Interaction Reported | - | - |
Note: MIC values can vary depending on the specific strain and experimental conditions. The values presented are a representative range from published studies.
Studies have shown that SCH79797 can be more potent than combination treatments with a DHFR inhibitor and a membrane disruptor. For instance, co-treatment with trimethoprim and nisin has been reported to have antagonistic interactions in some cases, whereas SCH79797 effectively kills MRSA persister cells where the combination fails[1].
Experimental Protocols for Mechanism Validation
The dual-targeting mechanism of SCH79797 was elucidated through a combination of advanced experimental techniques.
Experimental Workflow for Validating a Dual-Mechanism Antibiotic
Caption: Workflow for validating a dual-mechanism antibiotic.
1. Bacterial Cytological Profiling (BCP): This imaging-based technique is used to classify the mechanism of action of an antibiotic by observing the morphological changes it induces in bacterial cells. Bacteria are treated with the antibiotic and then stained with fluorescent dyes that label the cell membrane, DNA, and indicate membrane permeability. The resulting "cytological profile" is compared to a library of profiles from antibiotics with known mechanisms. For SCH79797, BCP analysis revealed a unique profile that did not cluster with any single-mechanism antibiotic class but showed similarities to a combination of membrane and folate metabolism disruptors[2].
-
Protocol Outline:
-
Grow bacterial cultures to mid-log phase.
-
Treat with the antibiotic at a concentration of 5x MIC for a defined period (e.g., 2 hours).
-
Stain cells with fluorescent dyes (e.g., FM4-64 for membrane, DAPI for DNA, and SYTOX Green for membrane permeability).
-
Image the cells using fluorescence microscopy.
-
Analyze the images to quantify morphological parameters and compare the profile to a reference database.
-
2. Thermal Proteome Profiling (TPP): TPP is an unbiased method to identify the direct protein targets of a compound in live cells. It is based on the principle that drug binding alters the thermal stability of a protein. In the case of SCH79797, TPP identified dihydrofolate reductase (DHFR) as a primary target.
-
Protocol Outline:
-
Treat cultured cells with the compound or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble protein fraction using quantitative mass spectrometry.
-
Identify proteins with altered melting curves in the presence of the compound.
-
3. CRISPRi Genetic Sensitivity Analysis: This technique uses CRISPR interference (CRISPRi) to systematically repress the expression of each gene in a bacterium. The sensitivity of these knockdown strains to a sub-lethal concentration of the antibiotic is then measured. Increased sensitivity upon knockdown of a particular gene suggests that the gene product is a target of the antibiotic. This method further confirmed that DHFR is a target of SCH79797.
-
Protocol Outline:
-
Grow a pooled library of CRISPRi strains, each with a different gene repressed.
-
Expose the library to a sub-inhibitory concentration of the antibiotic.
-
Sequence the guide RNAs present in the population before and after treatment.
-
Identify which gene knockdowns are depleted from the population, as these represent the most sensitive strains.
-
The Original Hypothesis: SCH79797 as a PAR1 Antagonist
While the primary mechanism of action of SCH79797 is now established as antibiotic, it was initially developed and is still often cited as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor involved in thrombosis and inflammation.
PAR1 Signaling Pathway
Caption: Simplified PAR1 signaling pathway.
Comparison with Other PAR1 Antagonists
Other notable PAR1 antagonists include Vorapaxar and Atopaxar. Vorapaxar is a clinically approved antiplatelet drug, while the development of Atopaxar was discontinued. Interestingly, some studies have reported that the antiproliferative and pro-apoptotic effects of SCH79797 are independent of its PAR1 antagonism, hinting at the off-target effects that are now understood to be its primary antibiotic mechanism. In contrast to SCH79797, newer generation PAR1 antagonists like Vorapaxar do not exhibit direct antibacterial effects[3].
Conclusion
The validation of SCH79797's dual-targeting mechanism has shifted its classification from a PAR1 antagonist to a novel, dual-action antibiotic. Its ability to simultaneously inhibit folate metabolism and disrupt bacterial membrane integrity presents a promising strategy to combat antibiotic resistance. This guide provides a comparative overview of its performance against single-target antibiotics, highlighting its potential as a lead compound for the development of new antibacterial therapies. The detailed experimental protocols and visualizations offer a framework for researchers in the field of drug discovery and development to understand and further investigate such multi-targeting agents.
References
- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 2. Microbiological Assessment of Polymyxin B Components Tested Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
Comparative Analysis of SCH79797 and Irresistin-16 Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial potency of SCH79797 and its derivative, Irresistin-16. This analysis is supported by experimental data on their activity against a range of bacterial pathogens and their effects on mammalian cells.
SCH79797 and Irresistin-16 are novel antibiotic candidates that exhibit a unique dual-mechanism of action, targeting both folate metabolism and bacterial membrane integrity.[1] This dual-action approach is significant as it has been shown to have a low frequency of inducing bacterial resistance. Irresistin-16 was developed as a derivative of SCH79797 with the aim of enhancing its therapeutic potential.
Quantitative Potency Analysis
The antibacterial potency of SCH79797 and Irresistin-16 is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency.
Antibacterial Spectrum and Potency
The following table summarizes the available MIC values for SCH79797 and Irresistin-16 against a panel of Gram-positive and Gram-negative bacteria.
| Bacterium | Strain | SCH79797 MIC (µg/mL) | Irresistin-16 MIC (µM) | Source |
| Gram-Positive | ||||
| Staphylococcus aureus | MRSA USA300 | 1.56 | - | Martin et al., 2020 |
| Enterococcus faecalis | V583 | 3.13 | - | Martin et al., 2020 |
| Streptococcus mutans | UA159 | - | 0.122 | Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms... |
| Streptococcus sanguinis | SK36 | - | 1.953 | Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms... |
| Bacillus subtilis | 168 | 0.78 | - | Martin et al., 2020 |
| Gram-Negative | ||||
| Escherichia coli | lptD4213 | 3.13 | - | Martin et al., 2020 |
| Pseudomonas aeruginosa | PAO1 | > 50 | - | Martin et al., 2020 |
| Acinetobacter baumannii | ATCC 17978 | 6.25 | - | Martin et al., 2020 |
| Neisseria gonorrhoeae | WHO-L | 0.39 | - | Martin et al., 2020 |
Note: Data for Irresistin-16 against a broader range of bacteria is not as widely available in the reviewed literature. The provided MIC for Irresistin-16 is in µM.
Cytotoxicity and Therapeutic Index
A critical aspect of antibiotic development is ensuring that the compound is selective for bacterial cells over host mammalian cells. This is often assessed by determining the 50% inhibitory concentration (IC50) against various mammalian cell lines. A higher IC50 value indicates lower cytotoxicity. The therapeutic index, calculated as the ratio of the cytotoxic concentration to the effective antibacterial concentration, is a key indicator of a drug's safety profile.
Research has shown that Irresistin-16 possesses a significantly improved therapeutic window compared to its parent compound, SCH79797. Irresistin-16 was found to kill bacteria at concentrations approximately 100 to 1,000 times lower than those required to affect mammalian cells.[1] While SCH79797 demonstrated a more than 10-fold higher dose for growth inhibition of peripheral blood mononuclear cells (PBMCs) compared to its bacterial MIC, it inhibited other mammalian cell lines at concentrations closer to its antibacterial effective dose.[1]
| Compound | Mammalian Cell Line | IC50 (µM) | Therapeutic Index (vs. E. coli lptD4213) | Source |
| SCH79797 | PBMC | >32 | >10 | Martin et al., 2020 |
| SCH79797 | HEK293 | ~4 | ~1 | Martin et al., 2020 |
| SCH79797 | HK-2 | ~4 | ~1 | Martin et al., 2020 |
| SCH79797 | HLF | ~4 | ~1 | Martin et al., 2020 |
| Irresistin-16 | PBMC | >32 | >1000 | Martin et al., 2020 |
| Irresistin-16 | HEK293 | >32 | >1000 | Martin et al., 2020 |
| Irresistin-16 | HK-2 | >32 | >1000 | Martin et al., 2020 |
| Irresistin-16 | HLF | >32 | >1000 | Martin et al., 2020 |
| Irresistin-16 | L929 | - (minimal cytotoxicity observed) | - | Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms... |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to the final inoculum density.
-
Drug Dilution Series: A serial two-fold dilution of the test compound (SCH79797 or Irresistin-16) is prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and medium but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of 50% Inhibitory Concentration (IC50) against Mammalian Cells
The cytotoxicity of the compounds is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Mammalian cells (e.g., HEK293, HeLa, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assay: After the incubation period, a viability reagent (e.g., MTT solution) is added to each well. The reagent is converted by viable cells into a colored product or a luminescent signal.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are expressed as a percentage of the vehicle control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Mechanism of Action and Signaling Pathways
Both SCH79797 and Irresistin-16 exert their antibacterial effects through a dual-targeting mechanism: inhibition of dihydrofolate reductase (DHFR) and disruption of the bacterial cell membrane.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA replication and repair, leading to bacterial cell death.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by SCH79797 and Irresistin-16.
Bacterial Membrane Disruption
In addition to targeting an intracellular pathway, these compounds also act on the bacterial cell membrane, causing depolarization and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell lysis.
Caption: Disruption of bacterial membrane integrity by SCH79797 and Irresistin-16.
Conclusion
The available data indicates that both SCH79797 and its derivative, Irresistin-16, are potent antibacterial agents with a promising dual-mechanism of action that may circumvent the development of resistance. The key distinction lies in the significantly improved therapeutic index of Irresistin-16, which demonstrates substantially lower cytotoxicity against mammalian cells compared to SCH79797. This makes Irresistin-16 a more promising candidate for further preclinical and clinical development. Further studies providing a direct, side-by-side comparison of the MIC values of both compounds against a broader, identical panel of clinically relevant bacterial pathogens would be highly valuable for a more complete assessment of their relative potency.
References
The Emergence of a Dual-Action Antibiotic: A Comparative Analysis of SCH79797 and its Resistance Profile
A novel antibiotic, SCH79797, demonstrates a unique dual-mechanism of action that effectively combats both Gram-positive and Gram-negative bacteria while significantly limiting the development of drug resistance. Cross-resistance studies have revealed a lack of resistance development to SCH79797 in bacterial strains that have acquired resistance to other antibiotics, positioning it as a promising candidate in the fight against antimicrobial resistance.
SCH79797 operates through two independent cellular targets: the inhibition of folate metabolism and the disruption of bacterial membrane integrity.[1][2][3][4][5] This dual-pronged attack is credited with its potent bactericidal activity and the remarkably low frequency of resistance observed in laboratory studies.[1][2][3][4][5] Research has shown that even when bacteria develop resistance to antibiotics that mimic SCH79797's individual mechanisms, such as trimethoprim (a folate synthesis inhibitor) and nisin (a membrane disruptor), they do not exhibit cross-resistance to SCH79797.[1]
Comparative Efficacy Against Key Pathogens
Extensive testing has established the broad-spectrum efficacy of SCH79797 against a range of clinically significant pathogens, including multi-drug resistant strains.
| Pathogen | Strain | SCH79797 MIC (µg/mL) | Comparative Antibiotic MIC (µg/mL) |
| Acinetobacter baumannii | AB17978 | 1 | Gentamycin: >128 (after serial passaging) |
| Staphylococcus aureus | MRSA (USA300) | 0.125 | Trimethoprim: >1024 (after serial passaging) |
| Neisseria gonorrhoeae | WHO-L | 0.25 | - |
| Enterococcus faecalis | - | 1 | - |
| Escherichia coli | lptD4213 | 0.5 | - |
MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of a drug that prevents visible bacterial growth.[2][6] The data presented is a summary from multiple studies and serial passaging experiments which demonstrated a significant increase in resistance to conventional antibiotics, while resistance to SCH79797 remained constant.[1]
Experimental Protocols
The following outlines the methodologies employed in the key experiments to evaluate the efficacy and resistance profile of SCH79797.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of SCH79797 and other antibiotics was determined using the broth microdilution method.[7][8][9][10]
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Bacterial strains were cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]
-
Incubation: The microtiter plates were incubated at 37°C for 16-20 hours.[7][8]
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[7][8][10]
Serial Passaging for Resistance Studies
To assess the development of resistance, bacteria were subjected to serial passaging in the presence of sub-lethal concentrations of antibiotics.
-
Initial Exposure: Bacteria were grown in broth containing half the MIC of the respective antibiotic.
-
Daily Passaging: Each day, a small volume of the bacterial culture was transferred to fresh broth containing a two-fold increasing concentration of the antibiotic.
-
MIC Monitoring: The MIC was determined at regular intervals to track the emergence of resistance.
-
Duration: This process was continued for a predetermined number of passages or until a significant increase in MIC was observed.
This methodology demonstrated that while bacteria rapidly developed high levels of resistance to antibiotics like gentamycin and trimethoprim, the MIC of SCH79797 remained unchanged over the course of the experiment.[1]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of SCH79797 and the experimental workflow for assessing cross-resistance.
Caption: Dual-mechanism of action of SCH79797.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Validating the In Vivo Antibacterial Effect of SCH79797: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SCH79797 has emerged as a promising antibacterial agent with a novel dual mechanism of action, demonstrating potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. This guide provides an objective comparison of the in vivo antibacterial performance of SCH79797 and its derivative, Irresistin-16, against other established antibiotics, supported by experimental data from various preclinical infection models.
Executive Summary
SCH79797 exhibits significant in vivo antibacterial efficacy in various infection models, including the Galleria mellonella model for Acinetobacter baumannii infection, a murine pneumonia model for Escherichia coli, and a murine vaginal infection model for Neisseria gonorrhoeae. Its unique dual-action mechanism, targeting both folate metabolism and bacterial membrane integrity, contributes to its potent bactericidal activity and low frequency of resistance development. This guide summarizes the available quantitative data, details the experimental protocols used in these validation studies, and provides visual representations of the compound's mechanism and experimental workflows.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of SCH79797 and its derivative with other antibiotics. It is important to note that the data presented are compiled from different studies and do not represent head-to-head comparisons within a single study.
Table 1: Galleria mellonella Survival Rate in Acinetobacter baumannii Infection
| Treatment Group | Dosage | Survival Rate (%) | Study Reference |
| SCH79797 | Not Specified | Significantly prolonged survival | [1] |
| Meropenem | 60 mg/kg | ~80% at 48h | [2] |
| Gentamicin | 6 mg/kg | ~75% at 48h | [2] |
| Control (PBS) | - | <20% at 48h | [2] |
Table 2: Murine Pneumonia Model with Escherichia coli
| Treatment Group | Dosage | Bacterial Load Reduction in BALF (log10 CFU/mL) | Survival Rate (%) | Study Reference |
| SCH79797 | 10 µM (intrapulmonary) | Significant reduction | 68% at 48h | [3] |
| Ciprofloxacin | 40 mg/kg/day | >7 log10 CFU/g in lungs | Not Specified | [4] |
| Control (PBS) | - | - | 29% at 48h | [3] |
Table 3: Murine Vaginal Infection Model with Neisseria gonorrhoeae
| Treatment Group | Dosage | Bacterial Load Reduction (log10 CFU/vagina) | Study Reference |
| Irresistin-16 (SCH79797 derivative) | 10 mg/kg (IV) | Significant reduction vs. vehicle | [5] |
| Ceftriaxone | 5 mg/kg | Clearance of infection | [6] |
| Azithromycin | Not Specified | Effective in reducing colonization | [7] |
| Vehicle Control | - | Baseline | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Galleria mellonella Infection Model for Acinetobacter baumannii
This model is utilized to assess the virulence of A. baumannii and the in vivo efficacy of antimicrobial agents.[8]
-
Larvae Selection: Final-instar G. mellonella larvae weighing approximately 250-350 mg are selected for experiments.
-
Bacterial Culture: A. baumannii is grown in an appropriate broth medium to the mid-logarithmic phase. The bacterial cells are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Infection: A 10 µL suspension of A. baumannii (typically 1 x 10^5 CFU/larva) is injected into the hemocoel via the last left proleg using a micro-syringe.
-
Treatment: The antimicrobial agent (e.g., SCH79797, meropenem, gentamicin) is administered via a separate injection into a different proleg, typically within one hour of infection.
-
Incubation and Monitoring: Larvae are incubated at 37°C in the dark. Survival is monitored and recorded at regular intervals (e.g., every 12 or 24 hours) for a period of up to 96 hours. Larvae are considered dead if they do not respond to physical stimuli.
-
Data Analysis: Survival curves are plotted using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.
Murine Pneumonia Model for Escherichia coli
This model is employed to evaluate the efficacy of antibiotics in a mammalian respiratory tract infection.[9][10]
-
Animal Model: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) of a specific age and weight are used.
-
Bacterial Culture: E. coli is cultured to the mid-logarithmic phase, washed, and resuspended in sterile saline to the desired inoculum concentration.
-
Infection: Mice are anesthetized, and a specific volume of the bacterial suspension (e.g., 50 µL containing 1 x 10^6 CFU) is administered via intratracheal or intranasal instillation.
-
Treatment: At a predetermined time post-infection (e.g., 6 hours), mice are treated with the antimicrobial agent (e.g., SCH79797, ciprofloxacin) via the desired route (e.g., intrapulmonary, intravenous, or intraperitoneal).
-
Endpoint Analysis: At various time points post-treatment, mice are euthanized.
-
Bacterial Load: Lungs are aseptically harvested and homogenized. Serial dilutions of the homogenate are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue. Bronchoalveolar lavage fluid (BALF) can also be collected to quantify bacterial load and inflammatory markers.
-
Survival: A separate cohort of mice is monitored for survival over a defined period (e.g., 48-72 hours).
-
-
Data Analysis: Bacterial counts are typically expressed as log10 CFU/g of lung tissue or per mL of BALF. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Murine Vaginal Infection Model for Neisseria gonorrhoeae
This model is used to assess the in vivo efficacy of antimicrobial agents against genital tract infections caused by N. gonorrhoeae.[6][7]
-
Animal Preparation: Female mice (e.g., BALB/c) are treated with 17β-estradiol to promote susceptibility to N. gonorrhoeae infection by inducing a state of pseudo-estrus. This is typically administered via subcutaneous injection on days -2, 0, and +2 relative to infection. Trimethoprim is also added to the drinking water to suppress the growth of commensal vaginal flora.
-
Bacterial Culture: N. gonorrhoeae is grown on appropriate agar (e.g., GC agar with supplements). Colonies are harvested and suspended in sterile saline to the desired inoculum density.
-
Infection: A 20 µL suspension of N. gonorrhoeae (e.g., 1 x 10^6 CFU) is inoculated into the vaginal vault of the mice.
-
Treatment: Treatment with the antimicrobial agent (e.g., Irresistin-16, ceftriaxone) is initiated at a specified time post-infection via the appropriate route (e.g., intravenous, intraperitoneal).
-
Monitoring Bacterial Load: Vaginal swabs are collected at regular intervals post-infection and treatment. The swabs are then vortexed in sterile saline, and serial dilutions are plated on selective agar to determine the number of CFU per vagina.
-
Data Analysis: The change in bacterial load over time is calculated and compared between treatment groups. Statistical analysis is performed to determine the significance of the observed reductions in bacterial colonization.
Mandatory Visualizations
Signaling Pathway of SCH79797's Dual-Action Mechanism
Caption: Dual-action mechanism of SCH79797 targeting both bacterial membrane integrity and folate metabolism.
Experimental Workflow for Galleria mellonella Infection Model
Caption: Workflow of the Galleria mellonella model for testing in vivo antibacterial efficacy.
Experimental Workflow for Murine Pneumonia Model
Caption: Workflow of the murine pneumonia model for in vivo antibiotic efficacy studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. amr-accelerator.eu [amr-accelerator.eu]
- 4. Impact of qnrA1, qnrB1 and qnrS1 on the efficacy of ciprofloxacin and levofloxacin in an experimental pneumonia model caused by Escherichia coli with or without the GyrA mutation Ser83Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colonization efficiency of multidrug-resistant Neisseria gonorrhoeae in a female mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galleria mellonella as a model system to study Acinetobacter baumannii pathogenesis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
SCH79797: A Dual-Threat Antibiotic Outmaneuvering Resistant Bacteria
A novel antibiotic, SCH79797, demonstrates a powerful two-pronged attack against some of the most formidable drug-resistant bacteria, outperforming conventional antibiotics in preclinical studies. By simultaneously targeting both the bacterial cell membrane and a crucial metabolic pathway, SCH79797 shows promise in overcoming the challenge of antibiotic resistance, a growing global health crisis.
Researchers, scientists, and drug development professionals are continuously seeking new strategies to combat multidrug-resistant organisms. SCH79797, a compound with a unique dual-targeting mechanism, has emerged as a significant candidate in this ongoing battle. This guide provides a comprehensive comparison of SCH79797 with conventional antibiotics, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Performance Against Resistant Pathogens: A Quantitative Comparison
SCH79797 has shown potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Neisseria gonorrhoeae. The compound's efficacy is highlighted by its low Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Below are tables comparing the MIC values of SCH79797 with those of conventional antibiotics against these key resistant pathogens.
Table 1: Comparative MICs against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (μg/mL) |
| SCH79797 | 0.125 - 2 |
| Vancomycin | 1 - 4[1][2] |
| Daptomycin | 0.5 - 2[1][3] |
Table 2: Comparative MICs against Acinetobacter baumannii
| Antibiotic | MIC Range (μg/mL) |
| SCH79797 | 1 - 8 |
| Meropenem | 8 - 128 |
| Colistin | 0.5 - 2 |
Table 3: Comparative MICs against Neisseria gonorrhoeae
| Antibiotic | MIC Range (μg/mL) |
| SCH79797 | 0.06 - 0.25 |
| Ceftriaxone | 0.015 - 0.25[4][5][6] |
| Azithromycin | 0.06 - 2[4][6][7] |
The Dual-Action Mechanism of SCH79797
SCH79797's effectiveness stems from its ability to attack bacteria on two fronts simultaneously. This dual-mechanism is believed to be the reason for the remarkably low frequency of resistance development observed in laboratory studies.
-
Membrane Disruption: The isopropylbenzene group of the SCH79797 molecule targets and disrupts the integrity of the bacterial cell membrane. This leads to the leakage of essential cellular components and ultimately, cell death.
-
Inhibition of Folate Metabolism: The pyrroloquinazolinediamine core of SCH79797 inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. Folate is essential for the production of nucleotides, the building blocks of DNA. By blocking this pathway, SCH79797 prevents bacterial replication.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of SCH79797.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of SCH79797 and conventional antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Bacterial strains are grown on appropriate agar plates overnight. Colonies are then suspended in CAMHB to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Bacterial Membrane Integrity Assay
The effect of SCH79797 on bacterial membrane integrity is assessed using a fluorescent dye that selectively stains cells with compromised membranes, such as SYTOX Green or propidium iodide.
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase in a suitable broth medium.
-
Treatment: The bacterial suspension is treated with different concentrations of SCH79797 or a control compound. A positive control for membrane disruption (e.g., polymyxin B) and a negative control (vehicle) are included.
-
Staining: A membrane-impermeable fluorescent dye (e.g., SYTOX Green) is added to the bacterial suspensions and incubated in the dark for a specified period (e.g., 15-30 minutes).
-
Measurement: The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence indicates damage to the bacterial membrane, allowing the dye to enter and bind to nucleic acids.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory effect of SCH79797 on DHFR activity is determined by a spectrophotometric assay that measures the oxidation of NADPH to NADP+.
-
Reaction Mixture: A reaction mixture containing purified bacterial DHFR enzyme and its cofactor NADPH is prepared in a suitable buffer.
-
Inhibitor Addition: Various concentrations of SCH79797 or a known DHFR inhibitor (e.g., trimethoprim) as a positive control are added to the reaction mixture and pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydrofolate.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated, and the concentration of SCH79797 that inhibits 50% of the enzyme activity (IC50) is determined.
Conclusion
SCH79797 represents a promising new class of antibiotics with a unique dual-targeting mechanism that has demonstrated significant efficacy against a range of multidrug-resistant bacteria in preclinical models. Its ability to simultaneously disrupt the bacterial membrane and inhibit a critical metabolic pathway makes it a formidable opponent to bacterial resistance. Further research and clinical development will be crucial to determine the full potential of SCH79797 and its derivatives in the fight against infectious diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]
- 5. researchgate.net [researchgate.net]
- 6. Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Neisseria gonorrhoeae to azithromycin and ceftriaxone in China: A retrospective study of national surveillance data from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of a Dual-Threat Molecule: A Comparative Guide to the Structural Activity Relationship of SCH79797 Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of SCH79797 and its analogs, dissecting the structural modifications that influence its dual functionality as both a potent antimicrobial agent and a protease-activated receptor 1 (PAR1) antagonist. Through a detailed examination of experimental data, this guide aims to illuminate the path for the rational design of next-generation therapeutics.
SCH79797, a pyrroloquinazolinediamine derivative, has emerged as a fascinating pharmacological tool due to its unique dual-targeting mechanism of action against bacteria and its ability to modulate platelet activation. This molecule simultaneously inhibits dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism, and disrupts bacterial membrane integrity.[1][2] This two-pronged attack makes it a formidable antimicrobial agent with a low propensity for developing resistance.[1][3] Concurrently, SCH79797 is a potent antagonist of PAR1, a key receptor in thrombin-mediated platelet aggregation.
This guide will delve into the structural nuances that govern these distinct activities, presenting a comparative analysis of SCH79797 and its key analogs.
Comparative Analysis of Biological Activity
The biological efficacy of SCH79797 and its analogs is a tale of two distinct, yet intertwined, activities: antimicrobial potency and PAR1 antagonism. The following tables summarize the key quantitative data, offering a clear comparison of how structural modifications impact these functions.
| Compound | Target Organism | MIC (µg/mL) |
| SCH79797 | Acinetobacter baumannii (ATCC 19606) | 1.0 |
| Acinetobacter baumannii (clinical isolate) | 1.0 | |
| Enterococcus faecalis (ATCC 29212) | 0.5 | |
| Escherichia coli (lptD4213) | 0.13 | |
| Neisseria gonorrhoeae (WHO-L) | 0.25 | |
| Staphylococcus aureus (MRSA, USA300) | 0.25 | |
| Irresistin-16 | Streptococcus mutans | 0.061 (MBIC) |
| Streptococcus sanguinis | 1.953 (MBIC) |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of SCH79797 and Irresistin-16 against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2] MBIC denotes the minimum biofilm inhibitory concentration.
| Compound | Target Enzyme | IC50 |
| SCH79797 | E. coli Dihydrofolate Reductase (FolA) | 8.6 ± 3 µM |
| IRS-10 | E. coli Dihydrofolate Reductase (FolA) | 65 ± 19 nM |
| Trimethoprim | E. coli Dihydrofolate Reductase (FolA) | 15 ± 4 nM |
Table 2: Comparative 50% Inhibitory Concentrations (IC50) against E. coli Dihydrofolate Reductase (DHFR). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process.[1]
Deciphering the Structural Activity Relationship
The dual activities of SCH79797 analogs are dictated by specific structural motifs. The pyrroloquinazolinediamine core is understood to be essential for the inhibition of DHFR, while modifications to the peripheral substituents significantly influence both antimicrobial potency and membrane disruption.
A key analog, Irresistin-16 (IRS-16) , demonstrates enhanced antimicrobial activity and reduced toxicity compared to the parent compound, SCH79797.[1] While the precise structural modifications of IRS-16 are not detailed in the available literature, its development highlights the potential for optimizing the therapeutic index through targeted chemical synthesis. Another analog, IRS-10 , showcases a remarkable increase in DHFR inhibitory potency, with an IC50 value in the nanomolar range, significantly lower than that of SCH79797.[1] This suggests that modifications to the parent structure can selectively enhance one of its biological activities.
The following diagram illustrates the general structural activity relationship, highlighting the key pharmacophores responsible for the dual mechanism of action.
References
Independent Verification of SCH79797's Bactericidal Activity: A Comparative Guide
SCH79797 has emerged as a promising novel antibiotic candidate demonstrating a unique dual-targeting mechanism that effectively kills a broad spectrum of both Gram-negative and Gram-positive bacteria, including highly resistant strains. This guide provides an objective comparison of SCH79797's bactericidal performance with other antibiotics, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Dual Mechanism of Action
SCH79797 exhibits a dual mechanism of action, a key factor in its potent bactericidal activity and low frequency of resistance.[1][2] It simultaneously targets two independent cellular processes in bacteria:
-
Folate Metabolism: SCH79797 inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This disruption halts the production of essential precursors for DNA, RNA, and protein synthesis.[1][2]
-
Bacterial Membrane Integrity: The compound directly disrupts the bacterial membrane, leading to depolarization and increased permeability.[1][2][3] This action is mediated through the activation of the mechanosensitive channel of large conductance (MscL), which acts as an emergency release valve in bacteria.[4][5][6]
This dual-pronged attack makes it exceedingly difficult for bacteria to develop resistance.[4][5] A derivative of SCH79797, named Irresistin-16, has been developed with even greater potency.[1]
Comparative Bactericidal Performance
Studies have demonstrated that SCH79797 is not only effective on its own but also outperforms combination therapies that mimic its dual actions. For instance, in killing methicillin-resistant Staphylococcus aureus (MRSA) persister cells, SCH79797 was more effective than a combination of trimethoprim (a DHFR inhibitor) and either nisin or daptomycin (membrane-disrupting agents).[1]
Table 1: Minimum Inhibitory Concentration (MIC) of SCH79797 against various bacterial pathogens
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | lptD4213 | 1 |
| Acinetobacter baumannii | Clinical Isolate 1 | 4 |
| Acinetobacter baumannii | Clinical Isolate 2 | 4 |
| Neisseria gonorrhoeae | WHO-L | 0.5 |
| Staphylococcus aureus | MRSA USA300 | 8 |
| Enterococcus faecalis | V583 | 4 |
This table summarizes MIC values obtained from a study where MIC is defined as the concentration of the drug that results in no visible bacterial growth after 14 hours of growth at 37°C.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibiotic efficacy. The MIC of SCH79797 was determined as follows:
-
Preparation: Two-fold serial dilutions of SCH79797 were prepared in 96-well plates.
-
Inoculation: Each well was inoculated with a standardized suspension of the bacterial strain to be tested.
-
Incubation: The plates were incubated at 37°C for 14 hours.
-
Observation: The MIC was determined as the lowest concentration of SCH79797 at which no visible bacterial growth was observed.[1][2]
Bactericidal Activity Assay (Time-Kill Kinetics):
To assess the bactericidal (killing) versus bacteriostatic (growth-inhibiting) nature of the antibiotic, time-kill assays are performed.
-
Exposure: A standardized bacterial culture is exposed to a specific concentration of the antibiotic (e.g., at its MIC).
-
Sampling: Aliquots of the culture are removed at various time points.
-
Quantification: The number of viable bacteria (colony-forming units, CFU) in each aliquot is determined by plating on appropriate growth media.
-
Analysis: A significant reduction in CFU over time indicates bactericidal activity. SCH79797 has demonstrated potent and rapid bactericidal activity against various pathogens.[1]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the dual-action signaling pathway of SCH79797 and the experimental workflow for determining its bactericidal activity.
Caption: Dual-action mechanism of SCH79797 in bacteria.
Caption: Workflow for determining bactericidal activity.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of SCH79797 Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of SCH79797 dihydrochloride, a potent and selective non-peptide PAR1 antagonist. Adherence to these guidelines will ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding this compound: Key Safety and Physical Data
While this compound is a valuable tool in research, a thorough understanding of its properties is paramount for safe handling. According to the Safety Data Sheet (SDS) from Tocris Bioscience, this substance does not meet the classification criteria of the EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, and as such, it is not classified as a hazardous material.[1] However, standard laboratory precautions should always be observed.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₅·2HCl | [1] |
| Molecular Weight | 444.41 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | Not specified in provided results |
| Hazard Classification | Not classified as hazardous | [1] |
Step-by-Step Disposal Protocol for this compound
Given that this compound is not classified as hazardous, the disposal procedures are more straightforward than those for regulated chemical waste. However, it is crucial to consult and adhere to all local, state, and federal environmental regulations, as these can vary.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Decontamination of Empty Containers
For empty containers of this compound:
-
Rinse the container thoroughly with a suitable solvent in which the compound is soluble (e.g., DMSO, followed by a rinse with a more volatile solvent like ethanol or acetone).
-
Collect the rinsate (the solvent used for rinsing) for proper disposal as chemical waste, following your institution's guidelines for non-hazardous solvent waste.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once clean and dry, deface or remove the original label to prevent accidental reuse for chemical storage.
-
The clean, decontaminated container can typically be disposed of in the regular laboratory glass or solid waste stream.
Step 3: Disposal of Unused or Waste this compound
For unused, expired, or waste this compound powder:
-
Small Quantities: For minor spills or residual amounts, carefully sweep the solid material into a designated chemical waste container. Ensure the container is clearly labeled with the contents ("this compound, non-hazardous").
-
Bulk Quantities: For larger amounts of the solid, it should be collected in a sealed, properly labeled container.
-
Consult Your Institution's Environmental Health & Safety (EH&S) Department: Before final disposal, it is imperative to contact your institution's EH&S department. They will provide specific guidance based on local regulations and may have a designated collection program for non-hazardous chemical waste. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EH&S department.
Step 4: Disposal of Solutions Containing this compound
For solutions containing this compound:
-
Aqueous Solutions: If the compound is in an aqueous solution and local regulations permit, it may be possible to dispose of it down the drain with copious amounts of water. However, this should only be done after confirming with your institution's EH&S department that this is an acceptable practice.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (like DMSO) must be collected in a designated solvent waste container. This container should be labeled with all chemical constituents. Follow your institution's procedures for the disposal of non-hazardous chemical waste.
Logical Flow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By following these procedures and consulting with your institution's safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Personal protective equipment for handling SCH79797 dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SCH79797 dihydrochloride. The following procedural guidance outlines operational plans, personal protective equipment (PPE) protocols, and disposal methods to ensure a safe laboratory environment.
Compound Information and Hazards
This compound is a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR₁).[1][2] It is also recognized as a broad-spectrum antibiotic that functions through a dual-mechanism of action: inhibiting dihydrofolate reductase and disrupting bacterial cell membrane integrity.[1][3][4] While Safety Data Sheets (SDS) from multiple suppliers state that the substance does not meet the criteria for being classified as hazardous, it is a highly bioactive compound that requires careful handling.[5][6]
Chemical and Physical Properties:
| Property | Value |
|---|---|
| Formula | C₂₃H₂₅N₅·2HCl[1][6] |
| Molecular Weight | 444.41 g/mol [1][6] |
| CAS Number | 1216720-69-2[1][5][6] |
| Solubility | Soluble to 50 mM in DMSO and 5 mM in ethanol.[1][2] |
| Storage | Desiccate at room temperature.[1] For long-term storage as a powder, -20°C is recommended.[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following multi-layered PPE approach is recommended to minimize exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Lab Operations | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling Powder/Solid | • Chemical splash goggles• Laboratory coat• Closed-toe shoes• Nitrile gloves | • Use of a chemical fume hood is strongly recommended to avoid inhalation.[7] |
| Handling Liquids/Solutions | • Chemical splash goggles• Laboratory coat• Closed-toe shoes• Chemical-resistant gloves (e.g., nitrile)[8] | • A face shield may be used for additional protection against splashes.[8][9] |
| Accidental Spill Cleanup | • Chemical splash goggles or face shield• Chemical-resistant apron or coveralls• Double-gloving (nitrile)• Chemical-resistant footwear | • For large spills or if aerosols are generated, respiratory protection may be necessary. |
Note: Always inspect PPE for integrity before use and remove it carefully to avoid self-contamination.[10]
Operational and Handling Plan
A structured workflow is essential for safely handling potent compounds like this compound.
3.1. Preparation and Weighing
-
Designate Area: Conduct all work in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[10]
-
Assemble Materials: Before starting, gather all necessary equipment, including PPE, spatulas, weigh boats, solvents, and waste containers.
-
Review SDS: Always have the Safety Data Sheet readily accessible.[10]
-
Weighing: When weighing the solid compound, perform the task within a chemical fume hood to prevent inhalation of fine particulates. Use a disposable weigh boat to simplify cleanup and prevent cross-contamination.
3.2. Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Solubility: this compound is soluble in DMSO and ethanol.[1][2] Be aware that moisture-absorbing DMSO can reduce solubility.[2]
-
Manipulation: Keep all solutions and subsequent manipulations within the designated handling area.
3.3. Post-Handling Decontamination
-
Work Surfaces: After use, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).
-
Equipment: Clean all non-disposable equipment according to standard laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on. Dispose of single-use items in the designated hazardous waste container.[10]
Emergency Procedures
4.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
4.2. Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area and place all contaminated materials into a sealed container for proper disposal.[5]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste. Do not dispose of it down the drain.[10]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be placed in a clearly labeled hazardous waste container.
-
Container Disposal: Before disposing of the empty stock container, ensure it is thoroughly decontaminated. Obliterate or remove the label before disposal.[10]
Mechanism of Action Visualization
This compound exhibits a dual-mechanism of action against bacteria, making it a promising antibiotic candidate that can evade drug resistance.[3][4] It simultaneously targets bacterial folate metabolism and disrupts membrane integrity.[1][3][4]
Caption: Dual-mechanism antibiotic action of SCH79797.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. trimaco.com [trimaco.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
